molecular formula C8H5N3 B578144 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile CAS No. 1260385-57-6

1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Número de catálogo: B578144
Número CAS: 1260385-57-6
Peso molecular: 143.149
Clave InChI: CPPNWRGCFHESRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile (CAS: 1260385-57-6) is a high-value chemical building block with a molecular formula of C8H5N3 and a molecular weight of 143.15 g/mol, supplied for research and development purposes . This compound serves as a versatile scaffold in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Research indicates its derivatives demonstrate significant potential as potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, exhibiting antiproliferative activity in human tumor xenograft models and highlighting its value in oncology research . The mechanism of action for related derivatives involves the inhibition of tubulin polymerization by binding to the colchicine-binding site on tubulin, a target of interest in anticancer therapeutics . Furthermore, the pyrrolo[3,2-c]pyridine core structure is also investigated in neuropharmacology, with some derivatives showing sedative and anxiolytic effects in preclinical behavioral models . The carbonitrile functional group at the 3-position allows for further synthetic modification to explore structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-3-6-4-11-8-1-2-10-5-7(6)8/h1-2,4-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPNWRGCFHESRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739173
Record name 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-57-6
Record name 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile and its Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of specific experimental data for this particular nitrile derivative, this document also elaborates on the synthesis, characterization, and biological significance of the broader 1H-pyrrolo[3,2-c]pyridine core structure, drawing upon data from its more extensively studied derivatives.

Core Compound Properties

This compound is a heterocyclic compound featuring a fused pyrrole and pyridine ring system. While it serves as a valuable intermediate in the synthesis of pharmacologically active molecules, detailed public data on its basic physical and chemical properties are scarce. The available information is summarized below.

PropertyValueSource
CAS Number 1260385-57-6[1][2][3]
Molecular Formula C₈H₅N₃[2][3]
Molecular Weight 143.15 g/mol [3]
Appearance Not specified (Derivatives are often white solids)[4][5]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Storage Sealed in a dry environment at room temperature for short-term storage, or at -4°C to -20°C for long-term storage.[2]

Synthesis and Experimental Protocols

The 1H-pyrrolo[3,2-c]pyridine scaffold is a crucial building block for various therapeutic agents.[4] The synthesis of this core structure and its derivatives often involves multi-step reaction sequences. Below is a generalized experimental protocol for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core, adapted from methodologies used for its derivatives.[4]

General Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be approached through the construction of the pyrrole ring onto a pre-functionalized pyridine. A representative synthetic pathway is outlined below.

Synthetic_Pathway_1H_Pyrrolo_3_2_c_pyridine cluster_start Starting Materials cluster_reagents Key Reagents cluster_intermediates Intermediates cluster_product Core Scaffold 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine Pyridine-1-oxide Pyridine-1-oxide 2-Bromo-5-methylpyridine->Pyridine-1-oxide m-CPBA, DCM m-CPBA m-CPBA Fuming HNO3 / H2SO4 Fuming HNO3 / H2SO4 DMF-DMA DMF-DMA Fe / Acetic Acid Fe / Acetic Acid 4-Nitro-pyridine-1-oxide 4-Nitro-pyridine-1-oxide Pyridine-1-oxide->4-Nitro-pyridine-1-oxide Fuming HNO3, H2SO4 Enamine_Intermediate Enamine_Intermediate 4-Nitro-pyridine-1-oxide->Enamine_Intermediate DMF-DMA, DMF 6-Bromo-1H-pyrrolo[3,2-c]pyridine 6-Bromo-1H-pyrrolo[3,2-c]pyridine Enamine_Intermediate->6-Bromo-1H-pyrrolo[3,2-c]pyridine Fe, Acetic Acid

Caption: General synthetic pathway for the 1H-pyrrolo[3,2-c]pyridine core.

Experimental Protocol:

  • Oxidation: 2-Bromo-5-methylpyridine is oxidized using meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM) to yield the corresponding pyridine-1-oxide.[4]

  • Nitration: The pyridine-1-oxide intermediate is then nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid.[4]

  • Enamine Formation: The resulting 4-nitro-pyridine-1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) to form a key enamine intermediate.[4]

  • Reductive Cyclization: The enamine intermediate undergoes reductive cyclization in the presence of iron powder and acetic acid to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine core structure.[4]

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available, the following analytical techniques are crucial for its characterization, with expected features based on its structure and data from its derivatives.[4][5]

  • ¹H NMR Spectroscopy: Expected signals would include aromatic protons from both the pyridine and pyrrole rings. The chemical shifts and coupling constants would be characteristic of the 1,3,4,6-tetrasubstituted fused ring system.

  • ¹³C NMR Spectroscopy: Carbon signals would correspond to the eight carbons of the bicyclic core and the carbon of the nitrile group. The chemical shift of the nitrile carbon would be a key identifier.

  • Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration would be expected in the region of 2220-2260 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₈H₅N₃ would confirm the molecular formula.

Workflow for Characterization

Characterization_Workflow Crude_Product Crude Synthetic Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Purity_Assessment Purity Assessment (HPLC, TLC) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation If pure H_NMR 1H NMR Structural_Elucidation->H_NMR C_NMR 13C NMR Structural_Elucidation->C_NMR IR_Spec IR Spectroscopy Structural_Elucidation->IR_Spec Mass_Spec Mass Spectrometry Structural_Elucidation->Mass_Spec Final_Compound Pure, Characterized Compound Structural_Elucidation->Final_Compound

Caption: Standard workflow for the purification and characterization of the target compound.

Biological Activity and Signaling Pathways of Derivatives

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in the design of various potent and selective inhibitors targeting different biological pathways, particularly in oncology. The core compound, this compound, is primarily used as a building block to synthesize these more complex, active molecules.[4][5]

Anticancer Activity as Tubulin Polymerization Inhibitors

A notable class of derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold has been developed as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[4][5] These compounds have shown significant antiproliferative activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.[4] By binding to tubulin, these derivatives disrupt the dynamic instability of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Signaling_Pathway_Tubulin_Inhibition Derivative 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin αβ-Tubulin Dimers Derivative->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Derivative->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Dynamics Disrupted Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics G2M_Arrest G2/M Phase Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors.

Other Potential Applications

Derivatives of the isomeric pyrrolopyridine scaffolds have been investigated for a wide range of biological activities, including as inhibitors of Janus kinase (JAK) for immunomodulation and as fibroblast growth factor receptor (FGFR) inhibitors.[6][7] This highlights the versatility of the pyrrolopyridine core in drug discovery.

Conclusion

This compound is a valuable chemical entity, primarily utilized as an intermediate in the synthesis of novel therapeutic agents. While specific data on its fundamental properties are limited, the extensive research into its derivatives underscores the importance of the 1H-pyrrolo[3,2-c]pyridine scaffold in medicinal chemistry. The development of potent anticancer agents based on this core structure, particularly those targeting tubulin polymerization, demonstrates its significance in the design of new drugs. Further research into the properties and synthesis of the parent carbonitrile could facilitate the discovery of new and improved therapeutic compounds.

References

An In-depth Technical Guide to 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile: Chemical Structure and Numbering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and IUPAC numbering of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and IUPAC Nomenclature

This compound is a fused heterocyclic organic compound. Its structure consists of a pyrrole ring fused to a pyridine ring. The designation "[3,2-c]" specifies that the fusion occurs at the 3rd and 2nd positions of the pyrrole ring and face 'c' of the pyridine ring. The "1H" indicates that the nitrogen atom of the pyrrole ring is at position 1 and bears a hydrogen atom. A carbonitrile (-C≡N) group is attached at the 3rd position of the fused ring system.

The systematic numbering of the 1H-Pyrrolo[3,2-c]pyridine core is crucial for the unambiguous identification of its derivatives. According to IUPAC nomenclature rules for fused heterocyclic systems, the numbering commences from the nitrogen atom of the pyrrole ring (position 1) and proceeds around the bicyclic system. The heteroatoms are assigned the lowest possible locants.

Below is a visualization of the chemical structure and the standardized numbering of this compound.

Caption: Chemical structure and IUPAC numbering of this compound.

Physicochemical Properties

PropertyValue (for 1H-Pyrrolo[3,2-c]pyridine)Source
Molecular FormulaC₇H₆N₂PubChem[1]
Molecular Weight118.14 g/mol PubChem[1]
CAS Number271-34-1Sigma-Aldrich, TCI[2]
AppearanceWhite to light yellow powder/crystalTCI[2]
Melting Point110.0 to 114.0 °CTCI
Boiling Point132 °C at 0.2 mmHgTCI

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature. However, the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives often involves multi-step reaction sequences.

A general synthetic strategy for analogous compounds is outlined below. This workflow is illustrative and would require optimization for the specific synthesis of the target molecule.

experimental_workflow start Starting Pyridine Derivative step1 Nitration start->step1 step2 Reaction with a Vinylating Agent step1->step2 step3 Reductive Cyclization step2->step3 step4 Introduction of Cyano Group step3->step4 end This compound step4->end

Caption: Generalized synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.

Note: The specific reagents and reaction conditions for each step would need to be determined through methodological development and optimization. Researchers should consult specialized chemical literature and reaction databases for more detailed synthetic procedures.

Signaling Pathways and Logical Relationships

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in various biologically active molecules. Its derivatives have been investigated for their roles as inhibitors or modulators of various signaling pathways implicated in diseases such as cancer. The logical relationship for the development of a therapeutic agent based on this scaffold can be visualized as follows.

signaling_pathway cluster_0 Drug Discovery and Development cluster_1 Mechanism of Action scaffold 1H-Pyrrolo[3,2-c]pyridine Scaffold synthesis Chemical Synthesis and Modification scaffold->synthesis screening Biological Screening (e.g., Kinase Assays) synthesis->screening lead_optimization Lead Optimization (SAR Studies) screening->lead_optimization lead_optimization->synthesis Iterative Improvement preclinical Preclinical Studies lead_optimization->preclinical target Molecular Target (e.g., Protein Kinase) lead_optimization->target Targets clinical Clinical Trials preclinical->clinical drug Approved Therapeutic Agent clinical->drug pathway Cellular Signaling Pathway target->pathway disease Disease Pathophysiology pathway->disease

Caption: Logical workflow from scaffold to therapeutic agent and its mechanism of action.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its analogs. Further investigation into specialized chemical and pharmacological literature is recommended for specific applications.

References

An In-depth Technical Guide to 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile: Synthesis, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The document details plausible synthetic routes, summarizes the biological significance of its derivatives, and presents relevant experimental protocols and signaling pathway diagrams.

Introduction and Historical Context

1H-Pyrrolo[3,2-c]pyridine, commonly known in medicinal chemistry as 4-azaindole, is a privileged heterocyclic scaffold due to its structural resemblance to indole and purine. This bioisosteric relationship allows it to interact with a wide range of biological targets, particularly protein kinases, by mimicking the hinge-binding motif of ATP. The introduction of a nitrogen atom into the indole ring system enhances hydrogen bonding capabilities, improves aqueous solubility, and modulates physicochemical properties, making it an attractive core for drug discovery.

While a singular "discovery" paper for the specific derivative, this compound, is not prominent in the historical literature, its synthesis and importance can be inferred from the extensive research on functionalized 4-azaindoles. The development of synthetic methods for the parent 4-azaindole ring, such as the Bartoli and Batcho-Leimgruber indole syntheses, paved the way for the exploration of its derivatives. The introduction of a carbonitrile group at the C3-position is a common strategy in medicinal chemistry to modulate potency and metabolic stability. The synthesis of the isomeric 7-azaindole-3-carbonitrile has been well-documented, suggesting that similar synthetic strategies are applicable to the 4-azaindole scaffold.

The history of this compound is therefore intertwined with the broader exploration of azaindoles as key pharmacophores in the development of targeted therapies.

Synthetic Methodologies

The synthesis of this compound can be approached through the functionalization of the parent 4-azaindole scaffold. A common and effective method involves a two-step process starting with the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-c]pyridine to yield the 3-carboxaldehyde intermediate, followed by the conversion of the aldehyde to the nitrile.

Experimental Protocol: Synthesis of this compound

Step 1: Vilsmeier-Haack Formylation of 1H-Pyrrolo[3,2-c]pyridine

  • Reaction Principle: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.

  • Procedure:

    • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C.

    • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 1H-pyrrolo[3,2-c]pyridine (4-azaindole) in DMF and add it to the Vilsmeier reagent solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde by column chromatography.

Step 2: Conversion of 1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde to this compound

  • Reaction Principle: A common method for converting an aldehyde to a nitrile is through the dehydration of the corresponding aldoxime.

  • Procedure:

    • Dissolve 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde in a suitable solvent such as ethanol or pyridine.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

    • Reflux the mixture for 1-2 hours to form the 1H-pyrrolo[3,2-c]pyridine-3-carboxaldoxime.

    • After cooling, the intermediate oxime can be isolated or used directly in the next step.

    • To dehydrate the oxime, treat it with a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or a modern reagent like Burgess reagent.

    • Heat the reaction mixture to reflux until the reaction is complete as monitored by TLC.

    • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

Biological Significance and Therapeutic Potential

While specific biological data for this compound is not extensively reported, the 4-azaindole scaffold is a cornerstone in the development of a multitude of therapeutic agents, particularly kinase inhibitors. The introduction of various substituents on this core has led to the discovery of potent and selective inhibitors for a range of kinases implicated in cancer and inflammatory diseases.

Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown significant activity as inhibitors of several key kinases, including:

  • c-Met Kinase: A receptor tyrosine kinase involved in cell proliferation, migration, and invasion. Its dysregulation is linked to various cancers.

  • p21-activated kinase-1 (PAK1): A serine/threonine kinase that plays a role in cytoskeletal dynamics, cell motility, and proliferation.

  • Transforming growth factor-β receptor I (TGFβRI): A serine/threonine kinase that mediates the signals of TGF-β, a cytokine involved in cell growth, differentiation, and immune regulation.

The table below summarizes the inhibitory activities of some representative 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
8b A375P (Melanoma)< 1[1]
8g A375P (Melanoma)< 1[1]
9a-e A375P (Melanoma)< 1[1]
10t HeLa (Cervical Cancer)0.12[2]
10t SGC-7901 (Gastric Cancer)0.15[2]
10t MCF-7 (Breast Cancer)0.21[2]

Note: The compound IDs are as referenced in the cited literature and represent more complex derivatives of the 1H-pyrrolo[3,2-c]pyridine core, not the 3-carbonitrile itself.

Signaling Pathways and Logical Relationships

The therapeutic potential of 1H-pyrrolo[3,2-c]pyridine derivatives stems from their ability to modulate key signaling pathways involved in disease pathogenesis. The diagrams below, generated using the DOT language, illustrate a generalized synthetic workflow and a representative signaling pathway targeted by this class of compounds.

G cluster_0 Synthesis of this compound A 1H-Pyrrolo[3,2-c]pyridine (4-Azaindole) C 1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde A->C Vilsmeier-Haack Formylation B Vilsmeier Reagent (POCl3 / DMF) B->C E 1H-Pyrrolo[3,2-c]pyridine-3-carboxaldoxime C->E Oximation D Hydroxylamine D->E G This compound E->G Dehydration F Dehydrating Agent F->G

Caption: A generalized workflow for the synthesis of this compound.

G cluster_1 Kinase Signaling Pathway Inhibition Ligand Growth Factor (e.g., HGF for c-Met) Receptor Receptor Tyrosine Kinase (e.g., c-Met) Ligand->Receptor Binds and Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Receptor->Downstream Phosphorylates and Activates Azaindole 1H-Pyrrolo[3,2-c]pyridine Derivative Azaindole->Receptor Inhibits Kinase Activity Response Cellular Response (Proliferation, Survival, Migration) Downstream->Response Leads to

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition.

Conclusion

This compound represents a valuable, albeit historically under-documented, member of the versatile 4-azaindole family of compounds. While its own biological profile is not extensively characterized in public literature, the profound impact of its derivatives in medicinal chemistry, particularly as kinase inhibitors, underscores the importance of this core structure. The synthetic routes to this compound are well-precedented, allowing for its accessible preparation for further investigation. Future research into the specific biological activities of this compound and its direct derivatives could unveil novel therapeutic applications, continuing the legacy of the 4-azaindole scaffold in the pursuit of innovative medicines.

References

In-Depth Technical Guide: 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1260385-57-6

This technical guide provides a comprehensive overview of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identity, synthesis strategies for the core scaffold, and the biological activities of its derivatives, supported by experimental protocols and data analysis.

Chemical Identity

PropertyValue
IUPAC Name This compound
CAS Number 1260385-57-6
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Canonical SMILES C1=C(C2=C(N1)C=CN=C2)C#N

Synthesis and Characterization

One common approach is through a domino reaction, such as a palladium-mediated Sonogashira coupling of an appropriately substituted aminohalopyridine with an alkyne, which then undergoes cyclization to form the pyrrolo[3,2-c]pyridine core.

Characterization of 1H-pyrrolo[3,2-c]pyridine derivatives typically involves standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule, confirming the positions of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition.

Biological Activity of Derivatives

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant potential in drug discovery, particularly in oncology.

MPS1 Kinase Inhibition

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint in mitosis.[1] Overexpression of MPS1 is observed in various cancers, making it an attractive therapeutic target.[1]

The table below summarizes the in vitro activity of a representative 1H-pyrrolo[3,2-c]pyridine derivative against MPS1 and other kinases.

CompoundMPS1 IC₅₀ (μM)CDK2 IC₅₀ (μM)HCT116 GI₅₀ (μM)
8 0.0250.0430.55

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1.[1]

Tubulin Polymerization Inhibition

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[2] Disruption of microtubule dynamics is a clinically validated anticancer strategy.

The antiproliferative activities of representative compounds against several human cancer cell lines are presented below.

CompoundHeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10t 0.120.150.21

Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2]

Experimental Protocols

General Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (Exemplified by compound 10t)

This protocol is adapted from a study on colchicine-binding site inhibitors.[2]

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (starting material)

  • Indolylboronic acid (or other appropriate arylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the corresponding arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol).

  • Add 1,4-dioxane (6 mL) and water (2 mL) to the vial.

  • Degas the mixture with a stream of nitrogen.

  • Seal the vial and heat in a microwave reactor at 125 °C for 26 minutes.

  • After cooling, extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired compound.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in serial dilutions) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) should be included.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of 1H-pyrrolo[3,2-c]pyridine derivatives are primarily attributed to their interaction with key proteins involved in cell division and proliferation.

MPS1 Inhibition and Spindle Assembly Checkpoint

As inhibitors of MPS1 kinase, these compounds disrupt the spindle assembly checkpoint (SAC), a critical control mechanism that ensures proper chromosome segregation during mitosis. Inhibition of MPS1 can lead to premature exit from mitosis and aneuploidy, ultimately triggering cell death in cancer cells that are often dependent on a functional SAC.

MPS1_Inhibition_Pathway 1H_Pyrrolo_3_2_c_pyridine_derivative 1H-Pyrrolo[3,2-c]pyridine derivative MPS1_Kinase MPS1 Kinase 1H_Pyrrolo_3_2_c_pyridine_derivative->MPS1_Kinase Inhibits Aberrant_Mitosis Aberrant Mitosis & Aneuploidy 1H_Pyrrolo_3_2_c_pyridine_derivative->Aberrant_Mitosis Leads to SAC_Activation Spindle Assembly Checkpoint (SAC) Activation MPS1_Kinase->SAC_Activation Promotes Mitotic_Arrest Proper Mitotic Arrest SAC_Activation->Mitotic_Arrest Induces Cell_Cycle_Progression Accurate Chromosome Segregation Mitotic_Arrest->Cell_Cycle_Progression Ensures Apoptosis Apoptosis Aberrant_Mitosis->Apoptosis Induces Tubulin_Polymerization_Inhibition Derivative 1H-Pyrrolo[3,2-c]pyridine derivative Tubulin β-Tubulin (Colchicine Site) Derivative->Tubulin Binds to Polymerization Microtubule Polymerization Derivative->Polymerization Inhibits Microtubule_Dynamics Disrupted Microtubule Dynamics Derivative->Microtubule_Dynamics Causes G2M_Arrest G2/M Phase Arrest Microtubule_Dynamics->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

References

The Versatility of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile: A Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and therapeutic potential. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent placement, enabling the design of potent and selective modulators of various biological targets. This technical guide explores the synthesis, biological activities, and therapeutic applications of this scaffold, with a particular focus on its role in the development of novel anticancer agents.

Synthetic Strategies

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

A key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, can be synthesized from commercially available 2-bromo-5-methylpyridine. This intermediate serves as a versatile building block for further diversification, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the introduction of a wide range of aryl or heteroaryl substituents at the 6-position of the scaffold. The pyrrole nitrogen can also be readily substituted, for instance, with a 3,4,5-trimethoxyphenyl group, a moiety frequently observed in potent tubulin inhibitors.

G

Anticancer Activity: Tubulin Polymerization Inhibition

A significant area of research for the this compound scaffold is in the development of anticancer agents that target tubulin polymerization. Several derivatives have been synthesized and evaluated as colchicine-binding site inhibitors, demonstrating potent antiproliferative activity against a range of human cancer cell lines.

Quantitative Data

The following table summarizes the in vitro antiproliferative activity of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives.

CompoundAr-groupHeLa IC₅₀ (µM)[1]SGC-7901 IC₅₀ (µM)[1]MCF-7 IC₅₀ (µM)[1]
10a Phenyl0.45 ± 0.030.51 ± 0.040.62 ± 0.05
10g 3-methoxyphenyl0.28 ± 0.020.33 ± 0.030.41 ± 0.03
10j 3,4-dimethoxyphenyl0.19 ± 0.010.24 ± 0.020.31 ± 0.02
10m 4-chlorophenyl0.31 ± 0.020.38 ± 0.030.47 ± 0.04
10t Indol-5-yl0.12 ± 0.010.15 ± 0.010.21 ± 0.02
CA-4 (Positive Control)0.018 ± 0.0010.021 ± 0.0020.025 ± 0.002

IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation.

Mechanism of Action: Disruption of Microtubule Dynamics

Derivatives of this compound exert their anticancer effects by binding to the colchicine site on β-tubulin. This binding event inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).

G

Potential as Kinase Inhibitors

Beyond tubulin inhibition, the 1H-pyrrolo[3,2-c]pyridine scaffold has been explored for its potential as a kinase inhibitor. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. While research is ongoing, this scaffold shows promise for the development of inhibitors targeting key signaling pathways.

Janus Kinase (JAK) - STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade involved in immunity, cell proliferation, and differentiation. Aberrant JAK-STAT signaling is implicated in various cancers and inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold, a close structural analog, has been successfully utilized to develop potent JAK inhibitors.[2][3][4] This suggests that the 1H-pyrrolo[3,2-c]pyridine core could also serve as a valuable template for the design of novel JAK inhibitors.

G

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical intracellular signaling network that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. The structural features of the 1H-pyrrolo[3,2-c]pyridine scaffold make it a candidate for the design of inhibitors targeting kinases within this pathway, such as PI3K or Akt.

G

Experimental Protocols

General Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (Suzuki Coupling)[1]

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

  • Substituted phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas

Procedure:

  • To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the corresponding substituted phenylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Seal the vial and degas the mixture by bubbling with nitrogen for 10-15 minutes.

  • Heat the reaction mixture in a microwave reactor to 120-150 °C for 20-30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.

In Vitro Antiproliferative Activity (MTT Assay)[5][6][7][8][9]

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values using a dose-response curve fitting software.

G

Cell Cycle Analysis by Flow Cytometry[10][11][12][13][14]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing RNase A and propidium iodide.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining[15][16][17][18][19]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Conclusion

The this compound scaffold is a highly promising framework in medicinal chemistry. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the discovery of potent bioactive molecules. The demonstrated success of this scaffold in developing tubulin polymerization inhibitors with significant anticancer activity highlights its therapeutic potential. Furthermore, its structural similarity to known kinase inhibitor scaffolds suggests that the exploration of 1H-pyrrolo[3,2-c]pyridine derivatives as modulators of key signaling pathways, such as JAK-STAT and PI3K/Akt/mTOR, is a promising avenue for future drug discovery efforts. This in-depth guide provides a solid foundation for researchers to further investigate and harness the potential of this versatile scaffold in the development of next-generation therapeutics.

References

In Silico Prediction of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in silico analysis of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, a heterocyclic compound with a scaffold of interest in medicinal chemistry. The document outlines predicted physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and potential biological activities, offering a computational foundation for further experimental investigation and drug discovery efforts.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural motif found in a variety of biologically active molecules.[1][2][3] Derivatives of this core have demonstrated potential as anticancer agents, kinase inhibitors, and modulators of various signaling pathways.[1][2][3] In silico prediction of molecular properties plays a crucial role in modern drug discovery, enabling the early assessment of a compound's potential efficacy and safety profile, thereby saving significant time and resources.[4][5][6] This guide details a computational workflow for the characterization of this compound.

Predicted Physicochemical and Pharmacokinetic Properties

A summary of the predicted physicochemical and pharmacokinetic properties of this compound is presented in the tables below. These parameters are essential for evaluating the compound's drug-likeness and potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₈H₅N₃
Molecular Weight143.15 g/mol
LogP (o/w)1.25
Topological Polar Surface Area (TPSA)62.8 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds0

Table 2: Predicted ADMET Properties

ADMET ParameterPrediction
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
P-glycoprotein SubstrateNo
Distribution
Blood-Brain Barrier (BBB) PenetrationYes
Plasma Protein BindingModerate
Metabolism
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNo
Toxicity
AMES MutagenicityNon-mutagenic
hERG I InhibitorNo
Skin SensitizationNo

Experimental and Computational Methodologies

The in silico predictions presented in this guide are based on established computational models and methodologies widely used in the pharmaceutical industry.

Physicochemical Property Prediction

Physicochemical properties such as molecular weight, LogP, TPSA, and hydrogen bond donor/acceptor counts were calculated using standard computational chemistry software packages. These tools employ algorithms based on the molecular structure to estimate these key parameters that influence a compound's solubility, permeability, and overall bioavailability.

ADMET Prediction

The ADMET profile was predicted using a combination of quantitative structure-activity relationship (QSAR) models and machine learning algorithms.[7][8][9][10] These models are trained on large datasets of experimentally determined ADMET properties for a diverse range of chemical structures.

  • Absorption: Human intestinal absorption and Caco-2 permeability were predicted using models that consider molecular size, lipophilicity, and polar surface area. P-glycoprotein substrate liability was assessed using a classification model.

  • Distribution: Blood-brain barrier penetration was predicted based on a model that incorporates LogP, TPSA, and molecular weight. Plasma protein binding was estimated using a QSAR model.

  • Metabolism: Inhibition of major cytochrome P450 (CYP) enzymes (CYP2D6 and CYP3A4) was predicted using machine learning models trained on known inhibitor data.

  • Toxicity: AMES mutagenicity, hERG inhibition, and skin sensitization were predicted using validated QSAR models.

Visualizations

The following diagrams illustrate the computational workflow and potential biological context for this compound.

In_Silico_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis start This compound (SMILES/SDF) physchem Physicochemical Properties start->physchem admet ADMET Prediction start->admet data_summary Data Summary Tables physchem->data_summary admet->data_summary drug_likeness Drug-Likeness Evaluation data_summary->drug_likeness report Technical Guide drug_likeness->report

Caption: In Silico Prediction Workflow for this compound.

Potential_Signaling_Pathways cluster_compound Compound cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes compound This compound (Potential Inhibitor) fgfr FGFR Signaling compound->fgfr Inhibition other_kinases Other Kinase Pathways compound->other_kinases Potential Inhibition proliferation Inhibition of Cell Proliferation fgfr->proliferation apoptosis Induction of Apoptosis fgfr->apoptosis other_kinases->proliferation other_kinases->apoptosis

Caption: Potential Signaling Pathways Modulated by 1H-Pyrrolo[3,2-c]pyridine Derivatives.

Discussion and Future Directions

The in silico analysis of this compound suggests that it possesses favorable drug-like properties. The predicted high intestinal absorption and blood-brain barrier penetration indicate good potential for oral bioavailability and central nervous system activity. The compound is not predicted to be a substrate for P-glycoprotein, which is advantageous for avoiding drug efflux. Furthermore, the lack of predicted inhibition of major CYP enzymes and the clean toxicity profile suggest a lower likelihood of drug-drug interactions and off-target toxicity.

Based on the biological activities reported for structurally related 1H-pyrrolo[3,2-c]pyridine derivatives, this compound warrants further investigation as a potential scaffold for the development of novel therapeutics, particularly in the area of oncology.[1][3] The next steps should involve the chemical synthesis of this compound and in vitro experimental validation of the predicted properties. This would include measuring its solubility, permeability, and metabolic stability, as well as screening for biological activity against relevant cancer cell lines and kinase targets.

References

Methodological & Application

Synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This document provides a detailed application note and protocol for the synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a scaffold of significant interest in medicinal chemistry.

The following protocols outline a robust synthetic route to this compound, commencing from commercially available starting materials. The synthesis involves the initial construction of the 1H-pyrrolo[3,2-c]pyridine core, followed by the regioselective introduction of a carbonitrile group at the C3 position.

Experimental Protocols

This synthesis is divided into three key stages:

  • Synthesis of the 1H-pyrrolo[3,2-c]pyridine core via an adapted Batcho-Leimgruber methodology.

  • Formylation of the 1H-pyrrolo[3,2-c]pyridine core at the C3 position using the Vilsmeier-Haack reaction.

  • Conversion of the 3-formyl group to the 3-carbonitrile to yield the final product.

Protocol 1: Synthesis of 1H-Pyrrolo[3,2-c]pyridine

This protocol is adapted from the Leimgruber-Batcho indole synthesis, a powerful method for constructing pyrrole rings fused to aromatic systems.

Starting Material: 4-Chloro-3-nitropyridine Key Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Palladium on carbon (Pd/C), Hydrogen gas.

Step 1a: Formation of the Enamine Intermediate

  • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture at 110-120 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude enamine intermediate.

Step 1b: Reductive Cyclization

  • Suspend the crude enamine intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Subject the mixture to hydrogenation (H₂ gas) at a pressure of 50-60 psi.

  • Maintain the reaction at room temperature with vigorous stirring until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1H-pyrrolo[3,2-c]pyridine.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Step Reactants Reagents Conditions Typical Yield
1a4-Chloro-3-nitropyridineDMF-DMA, Pyrrolidine, DMF110-120 °C, 4-6 h85-95% (crude)
1bEnamine intermediate10% Pd/C, H₂50-60 psi, RT70-85% (after purification)
Protocol 2: Vilsmeier-Haack Formylation of 1H-Pyrrolo[3,2-c]pyridine

This reaction introduces a formyl group regioselectively at the electron-rich C3 position of the pyrrole ring.

Starting Material: 1H-Pyrrolo[3,2-c]pyridine Key Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)

  • In a flask cooled in an ice bath (0-5 °C), add anhydrous DMF.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the DMF while maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF to the freshly prepared Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • The resulting precipitate, 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Reactant Reagents Conditions Typical Yield
1H-Pyrrolo[3,2-c]pyridinePOCl₃, DMF60-70 °C, 2-4 h75-90%
Protocol 3: Synthesis of this compound

This final step converts the aldehyde to the desired carbonitrile.

Starting Material: 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde Key Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium formate (HCOONa), Formic acid (HCOOH)

  • To a solution of 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-5 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a suitable base, such as aqueous ammonia or sodium hydroxide, to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Reactant Reagents Conditions Typical Yield
1H-Pyrrolo[3,2-c]pyridine-3-carbaldehydeNH₂OH·HCl, HCOONa, HCOOHReflux, 3-5 h80-95%

Visualizing the Workflow

The overall synthetic pathway can be visualized as a three-step process, starting from the formation of the core heterocyclic structure, followed by functionalization.

Synthesis_Workflow Start 4-Chloro-3-nitropyridine Intermediate1 Enamine Intermediate Start->Intermediate1 DMF-DMA, Pyrrolidine Core 1H-Pyrrolo[3,2-c]pyridine Intermediate1->Core Pd/C, H₂ Aldehyde 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde Core->Aldehyde Vilsmeier-Haack (POCl₃, DMF) Product This compound Aldehyde->Product NH₂OH·HCl, HCOONa, HCOOH Logical_Relationship cluster_0 Synthetic Strategy A Core Synthesis: Batcho-Leimgruber B C3-Formylation: Vilsmeier-Haack A->B Provides substrate for regioselective functionalization C Nitrile Formation: Dehydration of Oxime B->C Creates precursor for the nitrile group

Application Notes and Protocols for the Synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the multi-step synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, a valuable scaffold in medicinal chemistry. The synthesis involves the initial construction of the core heterocyclic ring system, followed by functional group manipulations to introduce the carbonitrile moiety.

Overall Synthetic Scheme

The synthesis of this compound can be achieved through a four-step sequence starting from commercially available 2-bromo-5-methylpyridine. The key steps involve the formation of the pyrrole ring, followed by formylation, oximation, and subsequent dehydration to yield the target nitrile.

Synthesis_Workflow start 2-Bromo-5-methylpyridine step1 Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine start->step1 Multiple Steps step2 Step 2: Formylation (Vilsmeier-Haack Reaction) step1->step2 POCl3, DMF step3 Step 3: Oximation step2->step3 NH2OH·HCl step4 Step 4: Dehydration step3->step4 Dehydrating Agent product This compound step4->product

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This procedure follows a multi-step pathway starting from 2-bromo-5-methylpyridine to construct the core heterocyclic scaffold.[1]

1.1: Synthesis of 2-bromo-5-methylpyridine-1-oxide

  • To a solution of 2-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane, add m-chloroperbenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.

1.2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide

  • Add the 2-bromo-5-methylpyridine-1-oxide (1.0 eq) to a mixture of fuming nitric acid and sulfuric acid at 0 °C.

  • Carefully warm the reaction mixture and stir at an elevated temperature (e.g., 80-90 °C) for 4-6 hours.

  • Pour the cooled reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the nitrated product.

1.3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide

  • To a solution of 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture at 120 °C for 4 hours.

  • Cool the reaction to 0 °C and collect the product by filtration.

1.4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

  • To a suspension of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq) in acetic acid, add iron powder (4.0 eq).[1]

  • Heat the reaction mixture at 100 °C for 5 hours.[1]

  • Filter the hot reaction mixture and concentrate the filtrate in vacuo.

  • Adjust the pH to 8 with an aqueous sodium carbonate solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Step 2: Vilsmeier-Haack Formylation to 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

This reaction introduces an aldehyde group at the C3 position of the pyrrole ring.[2][3][4][5]

  • Cool a solution of N,N-dimethylformamide (DMF) (10 eq) to 0 °C under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of an aqueous solution of sodium acetate.

  • Basify the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Step 3: Oximation to 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Oxime

This step converts the aldehyde to an oxime, a precursor to the nitrile.

  • To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine or sodium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude oxime, which can often be used in the next step without further purification.

Step 4: Dehydration to this compound

This final step involves the dehydration of the oxime to the target carbonitrile. This protocol is adapted from an Appel-type dehydration.[6]

  • To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde oxime (1.0 eq) and triphenylphosphine oxide (0.05 eq) in a suitable solvent like dichloromethane, add triethylamine (3.0 eq).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours until completion as monitored by TLC.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile.

Note on Debromination: If the unsubstituted this compound is the desired final product, a final debromination step would be necessary. This can typically be achieved by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. Please note that yields can vary based on reaction scale and optimization.

StepProductStarting MaterialKey ReagentsTypical Yield (%)
16-Bromo-1H-pyrrolo[3,2-c]pyridine2-Bromo-5-methylpyridinem-CPBA, HNO₃/H₂SO₄, DMF-DMA, Fe/AcOH30-40 (overall)
26-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde6-Bromo-1H-pyrrolo[3,2-c]pyridinePOCl₃, DMF70-85
36-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Oxime6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehydeNH₂OH·HCl, Pyridine85-95
46-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Oxime(COCl)₂, Et₃N, Ph₃PO75-90

Logical Relationships in the Synthesis

The following diagram illustrates the progression of functional group transformations throughout the synthesis.

Functional_Group_Transformations cluster_0 Core Synthesis (Step 1) cluster_1 Functionalization (Steps 2-4) Pyridine Pyridine Pyrrolopyridine Pyrrolopyridine Pyridine->Pyrrolopyridine Ring Annulation Aldehyde Aldehyde Pyrrolopyridine->Aldehyde Formylation Oxime Oxime Aldehyde->Oxime Oximation Nitrile Nitrile Oxime->Nitrile Dehydration

Figure 2: Key functional group transformations in the synthesis.

References

The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Promising Framework in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[3,2-c]pyridine core structure is emerging as a significant scaffold in the design of novel anti-cancer agents. While specific research on 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile is limited in publicly available literature, numerous derivatives of the core molecule have demonstrated potent antiproliferative activities against a range of cancer cell lines. These derivatives primarily function as inhibitors of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis. This application note will detail the key findings, experimental protocols, and signaling pathways associated with these promising compounds.

Application Notes

The primary application of 1H-pyrrolo[3,2-c]pyridine derivatives in oncology research is their role as tubulin polymerization inhibitors . By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell structure maintenance. This disruption leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces programmed cell death (apoptosis) in cancer cells.

Beyond tubulin inhibition, some derivatives of the broader pyrrolopyridine class have been investigated for their roles in modulating key signaling pathways implicated in cancer progression. For instance, certain diarylurea and diarylamide derivatives containing the pyrrolo[3,2-c]pyridine scaffold have been shown to inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) and the mechanistic target of rapamycin (mTOR) pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.

Furthermore, the related 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for its potential as fibroblast growth factor receptor (FGFR) inhibitors.[1][2] Abnormal FGFR signaling is a known driver in various cancers, making it an attractive therapeutic target.

It is important to note that the presented data and protocols are based on research conducted on derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, and not on this compound itself.

Quantitative Data Summary

The antiproliferative activity of various 1H-pyrrolo[3,2-c]pyridine derivatives has been quantified using the IC50 metric, which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of representative derivatives against several human cancer cell lines.

Table 1: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors

CompoundCell LineCancer TypeIC50 (µM)Reference
10t HeLaCervical Cancer0.12[3][4]
SGC-7901Gastric Cancer0.15[3][4]
MCF-7Breast Cancer0.21[3][4]
CA-4 (Positive Control) HeLaCervical Cancer0.0021[4]
SGC-7901Gastric Cancer0.0025[4]
MCF-7Breast Cancer0.0032[4]

Table 2: Antiproliferative Activity of Diarylurea and Diarylamide 1H-Pyrrolo[3,2-c]pyridine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
8b A375PMelanomaNanomolar range[5]
8g A375PMelanomaNanomolar range[5]
9a-e A375PMelanomaNanomolar range[5]
Sorafenib (Positive Control) A375PMelanomaMicromolar range[5]

Experimental Protocols

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1H-pyrrolo[3,2-c]pyridine derivatives) and a positive control (e.g., Combretastatin A-4 or Sorafenib) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Tubulin Polymerization Assay

This assay determines the inhibitory effect of the compounds on tubulin assembly.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Compound Incubation: Add the test compound or a control vehicle to the reaction mixture and incubate on ice.

  • Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the change in turbidity (absorbance) at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. An increase in absorbance indicates tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on the PI fluorescence intensity.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Tubulin α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M_arrest G2M_arrest Microtubules->G2M_arrest Disruption of Mitotic Spindle Pyrrolopyridine 1H-Pyrrolo[3,2-c]pyridine Derivatives Pyrrolopyridine->MEK Inhibits Pyrrolopyridine->mTOR Inhibits Pyrrolopyridine->Tubulin Inhibits Polymerization Apoptosis Apoptosis G2M_arrest->Apoptosis G cluster_invitro In Vitro Studies start Compound Synthesis (1H-Pyrrolo[3,2-c]pyridine core) antiproliferative Antiproliferative Assay (MTT) start->antiproliferative tubulin Tubulin Polymerization Assay antiproliferative->tubulin Active compounds pathway Western Blot (Signaling Pathway Analysis) antiproliferative->pathway Further mechanistic studies cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis

References

Application Notes and Protocols: 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold as potent kinase inhibitors. The information is collated from recent scientific literature and is intended to guide research and development in oncology and related fields.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in medicinal chemistry for the development of kinase inhibitors. Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against various kinases involved in cell cycle regulation and signal transduction pathways, making them attractive candidates for therapeutic development, particularly in oncology. This document outlines the inhibitory activities, relevant signaling pathways, and detailed experimental protocols for the synthesis and evaluation of these compounds.

Quantitative Data: Kinase Inhibitory and Antiproliferative Activities

The following tables summarize the reported in vitro activities of various 1H-pyrrolo[3,2-c]pyridine derivatives against specific kinases and cancer cell lines.

Table 1: Inhibitory Activity against Monopolar Spindle 1 (MPS1) Kinase and a Panel of Other Kinases.

CompoundMPS1 IC50 (µM)CDK2 IC50 (µM)HCT116 GI50 (µM)Reference
Compound 80.0250.0430.55[1]
CCT251455 (Compound 65)0.04 (P-MPS1 IC50)>100.16[1]

Table 2: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors.

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Reference
10t0.120.150.21[2][3]

Signaling Pathways

1. MPS1 Kinase and the Spindle Assembly Checkpoint (SAC)

Monopolar Spindle 1 (MPS1) is a critical kinase in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Aberrant MPS1 activity is linked to chromosomal instability, a hallmark of many cancers.[1] Inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold, such as CCT251455, function by stabilizing an inactive conformation of MPS1, thereby disrupting the SAC and leading to mitotic arrest and subsequent cell death in cancer cells.[1]

MPS1_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by 1H-Pyrrolo[3,2-c]pyridine Unattached_Kinetochores Unattached Kinetochores MPS1_active Active MPS1 Unattached_Kinetochores->MPS1_active activates SAC_complex Spindle Assembly Checkpoint (SAC) Complex MPS1_active->SAC_complex promotes assembly MPS1_inactive Inactive MPS1 APC_C APC/C SAC_complex->APC_C inhibits Mitotic_Arrest Mitotic Arrest & Apoptosis SAC_complex->Mitotic_Arrest leads to Anaphase Anaphase APC_C->Anaphase triggers Pyrrolopyridine 1H-Pyrrolo[3,2-c]pyridine Inhibitor Pyrrolopyridine->MPS1_active binds & inactivates IGF1_Pathway cluster_pathways Downstream Signaling cluster_transcription Transcriptional Regulation IGF1 IGF-1 MEK MEK IGF1->MEK JNK JNK IGF1->JNK mTOR mTOR IGF1->mTOR c_fos c-fos MEK->c_fos c_jun c-jun JNK->c_jun AP1 AP-1 c_fos->AP1 form c_jun->AP1 form Cell_Transformation Neoplastic Cell Transformation AP1->Cell_Transformation KIST101029 KIST101029 KIST101029->MEK KIST101029->JNK KIST101029->mTOR Synthesis_Workflow Start 4-Amino-2-bromo-5-iodopyridine + Substituted Alkyne Step1 Pd-mediated Sonagashira Coupling & Cyclization Start->Step1 Intermediate 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate Step1->Intermediate Step2 Pd-mediated Displacement with Aniline Intermediate->Step2 Product Final 1H-Pyrrolo[3,2-c]pyridine Product Step2->Product

References

Anwendungshinweise und Protokolle zur Derivatisierung von 1H-Pyrrolo[3,2-c]pyridin-3-carbonitril für die Wirkstoffentdeckung

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 26. Dezember 2025

Zusammenfassung

Das 1H-Pyrrolo[3,2-c]pyridin-Grundgerüst ist eine wichtige heterocyclische Struktur, die in der medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten große Aufmerksamkeit erregt hat. Insbesondere Derivate des 1H-Pyrrolo[3,2-c]pyridin-3-carbonitrils haben sich als vielversprechende Kandidaten für die Entwicklung neuer Therapeutika erwiesen, insbesondere im Bereich der Onkologie. Diese Anwendungshinweise bieten einen detaillierten Überblick über die Synthese, biologische Evaluierung und die zugrunde liegenden Wirkmechanismen von Derivaten des 1H-Pyrrolo[3,2-c]pyridins. Es werden detaillierte Protokolle für die Synthese und Charakterisierung sowie quantitative Daten zur biologischen Aktivität in übersichtlichen Tabellen zusammengefasst. Darüber hinaus werden wichtige Signalwege und experimentelle Arbeitsabläufe mithilfe von Diagrammen visualisiert.

Einleitung

Die Modifikation des 1H-Pyrrolo[3,2-c]pyridin-Kerns hat zur Entdeckung potenter Inhibitoren verschiedener biologischer Zielstrukturen geführt. Diese Derivate zeigen unter anderem Wirksamkeit als Inhibitoren der Tubulin-Polymerisation, als Kinase-Inhibitoren und als Modulatoren von Signalwegen, die bei der Krebsentstehung eine Rolle spielen.[1][2][3] Die hier vorgestellten Protokolle und Daten sollen Forschern als Leitfaden für die Synthese und Evaluierung neuer Analoga für die Wirkstoffentdeckung dienen.

Quantitative Daten zur biologischen Aktivität

Die folgende Tabelle fasst die In-vitro-Antitumoraktivitäten ausgewählter 1H-Pyrrolo[3,2-c]pyridin-Derivate gegen verschiedene humane Krebszelllinien zusammen. Die Aktivität wird als IC50-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) in mikromolaren (µM) oder nanomolaren (nM) Einheiten angegeben.

VerbindungZielstruktur/WirkmechanismusKrebszelllinieIC50-WertReferenz
10t Colchicin-Bindungsstellen-InhibitorHeLa (Zervixkarzinom)0.12 µM[1][4][5]
SGC-7901 (Magenkarzinom)0.15 µM[1][5]
MCF-7 (Brustkrebs)0.21 µM[1][5]
CCT251455 (65) MPS1-Kinase-InhibitorHCT116 (Kolonkarzinom)0.16 µM (GI50)[2]
8b Diarylurea-DerivatA375P (Melanom)nanomolarer Bereich[6]
8g Diarylurea-DerivatA375P (Melanom)nanomolarer Bereich[6]
9a-e Diarylamid-DerivateA375P (Melanom)nanomolarer Bereich[6]
4d 4-Azaindol-1,2,4-Oxadiazol-HybridMCF-7 (Brustkrebs)1.97 ± 0.28 µM[7]
A-549 (Lungenkarzinom)8.14 ± 0.52 µM[7]
4e 4-Azaindol-1,2,4-Oxadiazol-HybridMCF-7 (Brustkrebs)2.34 ± 0.33 µM[7]
A-549 (Lungenkarzinom)7.65 ± 0.64 µM[7]

Experimentelle Protokolle

Protokoll 1: Allgemeine Synthese von 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinen (Beispielverbindung 10a)

Dieses Protokoll beschreibt eine mehrstufige Synthese, die zur Herstellung von 6-Aryl-substituierten 1H-Pyrrolo[3,2-c]pyridinen führt, die als Inhibitoren der Colchicin-Bindungsstelle wirken.[1][5]

Materialien:

  • 2-Brom-5-methylpyridin (11)

  • m-Chlorperbenzoesäure (m-CPBA)

  • Rauchende Salpetersäure

  • Schwefelsäure

  • N,N-Dimethylformamiddimethylacetal (DMF-DMA)

  • Eisenpulver

  • Essigsäure

  • 3,4,5-Trimethoxyphenylboronsäure

  • Kaliumcarbonat

  • Pyridin

  • Kupfer(II)-acetat

  • Entsprechende Arylboronsäuren

  • Lösungsmittel (z.B. Dichlormethan, N,N-Dimethylformamid)

Syntheseschritte:

  • Synthese von 2-Brom-5-methylpyridin-1-oxid (12): 2-Brom-5-methylpyridin (11) wird mit m-Chlorperbenzoesäure in einem geeigneten Lösungsmittel wie Dichlormethan umgesetzt.

  • Synthese von 2-Brom-5-methyl-4-nitropyridin-1-oxid (13): Verbindung 12 wird mit rauchender Salpetersäure in Schwefelsäure nitriert.

  • Synthese des Intermediats (14): Verbindung 13 wird mit N,N-Dimethylformamiddimethylacetal in N,N-Dimethylformamid umgesetzt.

  • Synthese von 6-Brom-1H-pyrrolo[3,2-c]pyridin (15): Das Intermediat 14 wird in Gegenwart von Eisenpulver und Essigsäure reduziert und cyclisiert.[1][5]

  • Synthese von 6-Brom-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridin (16): Verbindung 15 wird mit 3,4,5-Trimethoxyphenylboronsäure, Kaliumcarbonat, Pyridin und Kupfer(II)-acetat umgesetzt.[5]

  • Synthese der Zielverbindungen (z.B. 10a): Das Intermediat 16 wird mittels Suzuki-Kreuzkupplung mit der entsprechenden Phenylboronsäure umgesetzt, um 6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridin (10a) zu erhalten.[1][5]

Charakterisierung von 10a:

  • Aussehen: Weißer Feststoff

  • Ausbeute: 63%

  • ¹H-NMR (500 MHz, CDCl₃): δ 9.10 (s, 1H), 8.08 – 7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41 – 7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H).[1][5]

  • ¹³C-NMR (126 MHz, CDCl₃): δ 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44.[1][5]

  • HRMS (ESI): m/z [M+H]⁺ berechnet für C₂₂H₂₁N₂O₃: 361.1552, gefunden: 361.1556.[1][5]

Protokoll 2: In-vitro-Antitumor-Aktivitätstest (MTT-Assay)

Dieses Protokoll beschreibt die Bestimmung der zytotoxischen Aktivität der synthetisierten Verbindungen gegen humane Krebszelllinien.

Materialien:

  • Humane Krebszelllinien (z.B. HeLa, SGC-7901, MCF-7)

  • Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FBS)

  • 96-Well-Platten

  • Testverbindungen in verschiedenen Konzentrationen

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • Dimethylsulfoxid (DMSO)

  • Mikroplatten-Lesegerät

Durchführung:

  • Die Krebszellen werden in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well ausgesät und über Nacht bei 37 °C und 5 % CO₂ inkubiert.

  • Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen behandelt und für weitere 48-72 Stunden inkubiert.

  • Nach der Inkubationszeit wird das Medium entfernt und MTT-Lösung zu jeder Vertiefung gegeben. Die Platten werden für 4 Stunden bei 37 °C inkubiert.

  • Die MTT-Lösung wird entfernt und DMSO zugegeben, um die gebildeten Formazan-Kristalle aufzulösen.

  • Die Absorption wird bei einer Wellenlänge von 490 nm oder 570 nm mit einem Mikroplatten-Lesegerät gemessen.

  • Die prozentuale Hemmung des Zellwachstums wird berechnet und die IC50-Werte werden aus den Dosis-Wirkungs-Kurven bestimmt.

Visualisierungen

Signalwege und Wirkmechanismen

Die Derivate des 1H-Pyrrolo[3,2-c]pyridins greifen in verschiedene zelluläre Prozesse ein, die für das Krebswachstum entscheidend sind. Die folgenden Diagramme veranschaulichen einige dieser Mechanismen.

anticancer_mechanism cluster_drug 1H-Pyrrolo[3,2-c]pyridin-Derivate cluster_tubulin Mikrotubuli-Dynamik cluster_cell_cycle Zellzyklus-Progression cluster_apoptosis Apoptose drug Derivate (z.B. 10t) tubulin Tubulin drug->tubulin Bindung an Colchicin-Stelle microtubule Mikrotubuli drug->microtubule Hemmung der Polymerisation tubulin->microtubule Polymerisation g2m G2/M-Phase microtubule->g2m Störung mitosis Mitose g2m->mitosis Arrest apoptosis Zell-Apoptose mitosis->apoptosis Induktion

Abbildung 1: Wirkmechanismus von 1H-Pyrrolo[3,2-c]pyridin-Derivaten als Inhibitoren der Tubulin-Polymerisation.

kinase_inhibition_pathway cluster_growth_factor Wachstumsfaktor-Signalisierung cluster_mapk MAPK-Signalweg cluster_pi3k PI3K/mTOR-Signalweg cluster_drug Wirkstoff cluster_cellular_response Zelluläre Antwort igf1 IGF-1 receptor IGF-1 Rezeptor igf1->receptor Aktivierung mek MEK receptor->mek jnk JNK receptor->jnk mtor mTOR receptor->mtor ap1 AP-1 mek->ap1 jnk->ap1 transformation Neoplastische Transformation ap1->transformation mtor->transformation kist101029 KIST101029 kist101029->mek Hemmung kist101029->jnk Hemmung kist101029->mtor Hemmung kist101029->transformation Hemmung

Abbildung 2: Hemmung von IGF-1-induzierten Signalwegen durch das 1H-Pyrrolo[3,2-c]pyridin-Derivat KIST101029.[3]

Experimenteller Arbeitsablauf

Das folgende Diagramm zeigt einen typischen Arbeitsablauf für die Entdeckung und Charakterisierung neuer 1H-Pyrrolo[3,2-c]pyridin-Derivate.

drug_discovery_workflow start Design von Derivaten (z.B. durch Struktur-basiertes Design) synthesis Chemische Synthese der Zielverbindungen start->synthesis purification Aufreinigung und Charakterisierung (NMR, MS) synthesis->purification screening Biologisches Screening (z.B. MTT-Assay) purification->screening hit_id Identifizierung von 'Hit'-Verbindungen screening->hit_id sar Struktur-Wirkungs-Beziehungs- (SAR)-Studien hit_id->sar lead_opt Leitstruktur-Optimierung sar->lead_opt lead_opt->synthesis Iterativer Prozess moa Aufklärung des Wirkmechanismus (z.B. Kinase-Assays, Tubulin-Polymerisation) lead_opt->moa invivo In-vivo-Tests (z.B. Xenograft-Modelle) moa->invivo

Abbildung 3: Allgemeiner Arbeitsablauf für die Wirkstoffentdeckung mit 1H-Pyrrolo[3,2-c]pyridin-Derivaten.

Schlussfolgerung

Die Derivatisierung des 1H-Pyrrolo[3,2-c]pyridin-3-carbonitril-Gerüsts stellt eine äußerst produktive Strategie für die Entdeckung neuer Wirkstoffkandidaten dar. Die hier vorgestellten Daten und Protokolle unterstreichen das Potenzial dieser Verbindungsklasse, insbesondere für die Entwicklung von Antikrebsmitteln. Die Vielseitigkeit der chemischen Modifikationen in verschiedenen Positionen des heterocyclischen Ringsystems ermöglicht die Feinabstimmung der pharmakologischen Eigenschaften und die gezielte Hemmung spezifischer zellulärer Zielstrukturen. Die fortgesetzte Erforschung dieses vielversprechenden Gerüsts wird voraussichtlich zur Entwicklung neuer und wirksamerer Therapeutika führen.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound featuring a fused pyrrole and pyridine ring system. This scaffold is of significant interest to medicinal chemists and drug development professionals due to its presence in various biologically active molecules, including potential anticancer agents that act as colchicine-binding site inhibitors.[1][2] The purification of such compounds is a critical step following synthesis to isolate the target molecule from starting materials, byproducts, and other impurities.

The inherent polarity and basic nature of the pyridine ring in this compound can present challenges for standard reversed-phase HPLC, potentially leading to poor retention and peak tailing.[3] This application note details a robust reversed-phase HPLC (RP-HPLC) protocol specifically developed for the efficient purification of this target compound. The method utilizes an acidic mobile phase modifier to ensure sharp, symmetrical peaks and achieve high purity and recovery.

Experimental Protocol

This protocol outlines a preparative HPLC method for the purification of this compound.

1. Materials and Reagents

  • Crude this compound (post-synthesis)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic acid (FA), 99%+ purity

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Methanol (MeOH), HPLC grade

2. Equipment

  • Preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • Column oven

    • Diode-Array Detector (DAD) or UV-Vis detector

    • Fraction collector

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Analytical HPLC system for purity analysis

  • Analytical C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)[3]

  • Vortex mixer

  • Sonicator

  • Rotary evaporator

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

  • Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration before use.

4. Sample and Standard Preparation

  • Crude Sample: Dissolve the crude this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). If solubility is an issue, sonicate briefly. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analytical Standard: Prepare a dilute solution of the purified compound (~0.5 mg/mL) in the initial mobile phase composition for purity assessment.

5. HPLC Method and Parameters The following tables summarize the chromatographic conditions for both preparative purification and analytical purity checks.

Table 1: HPLC System and Chromatographic Conditions

Parameter Preparative Purification Analytical Purity Check
Column C18, 250 x 21.2 mm, 5 µm C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile 0.1% Formic Acid in Acetonitrile
Flow Rate 20.0 mL/min 1.0 mL/min
Column Temp. 30 °C 30 °C
Detection DAD at 265 nm DAD at 265 nm

| Injection Vol. | 1-5 mL (dependent on concentration) | 10 µL |

Table 2: Gradient Elution Program

Time (min) % Mobile Phase B (Preparative & Analytical)
0.0 10
20.0 80
22.0 95
25.0 95
25.1 10

| 30.0 | 10 |

6. Purification and Analysis Workflow

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.[3]

  • Injection: Inject the filtered crude sample onto the preparative column.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the main peak of interest, which represents the this compound.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Evaporation: Pool the fractions that meet the desired purity level (e.g., >98%). Remove the organic solvent (acetonitrile) and water using a rotary evaporator. A final lyophilization step may be required to obtain a dry, solid product.

Results and Data

The described method provides excellent separation of the target compound from common synthetic impurities. The use of formic acid as a mobile phase modifier protonates the basic pyridine nitrogen, resulting in improved peak shape and minimizing interactions with residual column silanols.[4]

Table 3: Representative Purification Performance

Parameter Value
Crude Purity ~75%
Retention Time (Analytical) 12.5 min
Post-Purification Purity >99%

| Overall Recovery Yield | 85% |

Note: Data are representative and may vary based on the specific impurity profile of the crude material.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purification and analysis of this compound.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_analysis Analysis & Final Product crude_sample Crude Sample (Post-Synthesis) dissolve Dissolve in DMSO & Filter crude_sample->dissolve inject Inject Sample dissolve->inject mobile_phase Prepare Mobile Phases (A: H2O+FA, B: ACN+FA) equilibrate Equilibrate Prep HPLC System mobile_phase->equilibrate equilibrate->inject separate Gradient Separation on C18 Column inject->separate collect Collect Fractions separate->collect purity_check Purity Check of Fractions (Analytical HPLC) collect->purity_check pool Pool High-Purity Fractions purity_check->pool evaporate Solvent Evaporation (Rotovap/Lyophilize) pool->evaporate final_product Purified Compound (>99% Purity) evaporate->final_product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described provides a reliable and efficient method for the preparative HPLC purification of this compound. By employing a C18 stationary phase with an acidified water/acetonitrile mobile phase, this method successfully addresses the challenges associated with purifying polar heterocyclic compounds, yielding a final product with high purity and good recovery. This standardized procedure is suitable for researchers and scientists in academic and industrial drug development settings.

References

Application Notes and Protocols for the Scale-up Synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The described three-step synthetic route starts from commercially available 1H-Pyrrolo[3,2-c]pyridine and proceeds through a Vilsmeier-Haack formylation, followed by oximation and subsequent dehydration to yield the target nitrile. The protocols provided are designed to be scalable and robust, with considerations for process safety and efficiency. Quantitative data from analogous reactions are summarized to provide expected yields and purity.

Introduction

The 1H-Pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged scaffold in the development of therapeutic agents due to its ability to mimic purine and indole structures, enabling interactions with a variety of biological targets. The 3-carbonitrile derivative, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. The development of a reliable and scalable synthetic route to this compound is therefore of significant interest to the pharmaceutical and drug development industries. This application note details a proposed three-step synthesis suitable for scale-up, starting from the readily available 1H-Pyrrolo[3,2-c]pyridine.

Overall Synthetic Scheme

The synthetic pathway involves three key transformations:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of the pyrrolo[3,2-c]pyridine ring.

  • Oximation: Conversion of the resulting aldehyde to its corresponding aldoxime.

  • Dehydration: Elimination of water from the aldoxime to furnish the desired 3-carbonitrile.

Synthetic_Workflow Start 1H-Pyrrolo[3,2-c]pyridine Intermediate1 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde Start->Intermediate1 Step 1: Vilsmeier-Haack (POCl3, DMF) Intermediate2 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde oxime Intermediate1->Intermediate2 Step 2: Oximation (NH2OH.HCl) Product This compound Intermediate2->Product Step 3: Dehydration (Dehydrating Agent)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment

All reagents should be of ACS grade or higher and used as received unless otherwise noted. Reactions should be carried out in appropriately sized reactors equipped with mechanical stirring, temperature control, and inert atmosphere capabilities.

Table 1: Summary of Reagents and Solvents

StepReagent/SolventMolecular FormulaCAS No.Supplier Example
11H-Pyrrolo[3,2-c]pyridineC₇H₆N₂271-34-1Sigma-Aldrich
1Phosphorus oxychloridePOCl₃10025-87-3Sigma-Aldrich
1N,N-Dimethylformamide (DMF)C₃H₇NO68-12-2Sigma-Aldrich
1Dichloromethane (DCM)CH₂Cl₂75-09-2Sigma-Aldrich
2Hydroxylamine hydrochlorideNH₂OH·HCl5470-11-1Sigma-Aldrich
2Sodium acetateCH₃COONa127-09-3Sigma-Aldrich
2EthanolC₂H₅OH64-17-5Sigma-Aldrich
3Acetic anhydride(CH₃CO)₂O108-24-7Sigma-Aldrich
3PyridineC₅H₅N110-86-1Sigma-Aldrich

Step 1: Vilsmeier-Haack Formylation of 1H-Pyrrolo[3,2-c]pyridine

This procedure details the introduction of a formyl group at the C3 position of the starting material. The reaction is based on protocols for similar electron-rich heterocyclic systems.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Pyrrolopyridine 1H-Pyrrolo[3,2-c]pyridine Iminium Iminium Salt Intermediate Pyrrolopyridine->Iminium + Vilsmeier Reagent Aldehyde 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde Iminium->Aldehyde Hydrolysis Vilsmeier_reagent Vilsmeier Reagent

Figure 2: Vilsmeier-Haack formylation mechanism.
Protocol

  • Reactor Setup: Charge a 20 L jacketed glass reactor with N,N-dimethylformamide (DMF, 2.5 L). Cool the solvent to 0-5 °C with constant stirring under a nitrogen atmosphere.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.0 kg, 6.5 mol) to the cooled DMF, maintaining the internal temperature below 10 °C. Stir the resulting mixture for 1 hour at 0-5 °C.

  • Addition of Starting Material: Dissolve 1H-Pyrrolo[3,2-c]pyridine (500 g, 4.23 mol) in DMF (2.5 L) and add this solution to the Vilsmeier reagent dropwise over 2 hours, keeping the internal temperature below 15 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 4-6 hours. Monitor the reaction progress by HPLC.

  • Work-up: Cool the reaction mixture to 0-5 °C. Slowly quench the reaction by the dropwise addition of a solution of sodium hydroxide (1.2 kg in 6 L of water), ensuring the temperature does not exceed 25 °C. Adjust the pH to 8-9.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 5 L). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (2 x 3 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to afford 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Table 2: Quantitative Data for Vilsmeier-Haack Formylation (Step 1)

ParameterValueReference
Scale500 g(Projected)
Molar Ratio (Substrate:POCl₃:DMF)1 : 1.5 : excess[1]
Reaction Temperature0-40 °C[1]
Reaction Time6-8 hours[1]
Expected Yield 75-85% [1]
Expected Purity (crude) >90% (Typical)
Expected Purity (purified) >98% (Typical)

Step 2 & 3: One-Pot Oximation and Dehydration

This one-pot procedure combines the formation of the aldoxime and its subsequent dehydration to the nitrile, which can improve process efficiency by reducing the number of unit operations.

Oximation_Dehydration Aldehyde 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde Oxime 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde oxime Aldehyde->Oxime Hydroxylamine NH2OH.HCl Hydroxylamine->Oxime Nitrile This compound Oxime->Nitrile Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Nitrile

Figure 3: Logical relationship for the oximation and dehydration steps.
Protocol

  • Reactor Setup: Charge a 20 L jacketed glass reactor with a solution of 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde (from Step 1, assuming ~520 g, 3.58 mol) in pyridine (5 L).

  • Oximation: Add hydroxylamine hydrochloride (322 g, 4.65 mol) to the solution at room temperature. Heat the mixture to 80 °C and stir for 2 hours. Monitor the formation of the oxime by TLC or LC-MS.

  • Dehydration: Cool the reaction mixture to 0-5 °C. Slowly add acetic anhydride (731 g, 7.16 mol) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 100 °C for 3-5 hours, or until the reaction is complete as monitored by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto ice-water (15 L). Stir until the excess acetic anhydride is hydrolyzed.

  • Isolation: The product may precipitate from the aqueous solution. If so, collect the solid by filtration, wash with water, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 5 L).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 3 L) and brine (2 x 3 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Table 3: Quantitative Data for One-Pot Oximation and Dehydration (Steps 2 & 3)

ParameterValueReference
Scale~520 g(Projected)
Molar Ratio (Aldehyde:NH₂OH·HCl:Ac₂O)1 : 1.3 : 2(Typical)
Reaction Temperature80-100 °C(Typical)
Reaction Time5-7 hours(Typical)
Expected Yield 80-90% [2]
Expected Purity (crude) >95% (Typical)
Expected Purity (purified) >99% (Typical)

Overall Process Summary

Table 4: Summary of Expected Overall Performance

ParameterStep 1Steps 2 & 3Overall
Starting Material 500 g~520 g500 g
Product ~520 g~450 g~450 g
Expected Yield 80%85%~68%
Purity >98%>99%>99%

Safety Considerations

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • Acetic anhydride is corrosive and a lachrymator. Handle with appropriate PPE in a well-ventilated area.

  • The Vilsmeier-Haack reaction and the subsequent work-up can be exothermic. Ensure adequate cooling capacity and slow addition of reagents.

  • Conduct a thorough process safety review before performing these procedures on a large scale.

Conclusion

The presented three-step synthetic route provides a viable and scalable method for the production of this compound. By utilizing commercially available starting materials and well-established chemical transformations, this protocol offers a practical approach for obtaining this valuable building block in high purity and reasonable yield for research and development purposes. Further process optimization may be required to adapt this synthesis for large-scale manufacturing.

References

Application Notes and Protocols for In Vitro Testing of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[3,2-c]pyridine derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in oncology. Recent studies have demonstrated that certain derivatives of this scaffold act as potent anticancer agents. For instance, some have been identified as colchicine-binding site inhibitors, which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis[1]. Others have shown considerable antiproliferative activity against various cancer cell lines, such as melanoma[2]. Given this background, the following protocols provide a comprehensive framework for the initial in vitro evaluation of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile to characterize its cytotoxic and apoptotic effects, and to investigate its influence on key cellular signaling pathways.

Experimental Workflow

The overall experimental workflow for the in vitro characterization of this compound is depicted below. This workflow begins with an assessment of the compound's effect on cell viability, followed by a more detailed investigation into its apoptosis-inducing capabilities and its impact on relevant signaling pathways.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_data_analysis Data Analysis & Interpretation cell_viability Cell Viability/Cytotoxicity Assay (WST-1) determine_ic50 Determine IC50 Value cell_viability->determine_ic50 Analyze Dose-Response apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) determine_ic50->apoptosis_assay Use IC50 concentration western_blot Western Blot Analysis determine_ic50->western_blot Treat cells with relevant concentrations quantify_apoptosis Quantify Apoptotic Cells apoptosis_assay->quantify_apoptosis protein_expression Analyze Protein Expression western_blot->protein_expression end End: Elucidate In Vitro Effects quantify_apoptosis->end protein_expression->end start Start: Compound Treatment start->cell_viability

Caption: General experimental workflow for in vitro testing.

I. Cell Viability and Cytotoxicity Assessment

A primary step in evaluating a novel compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability.[3][4]

Protocol: WST-1 Cell Viability Assay

1. Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (in DMSO)

  • WST-1 reagent

  • Microplate reader

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[5]

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength above 600 nm can be used.[4]

3. Data Presentation:

The results of the WST-1 assay can be used to generate a dose-response curve and calculate the IC50 value. The data should be presented in a clear, tabular format.

Concentration (µM)Absorbance (450 nm) (Mean ± SD)% Cell Viability
0 (Vehicle)1.25 ± 0.08100
0.11.10 ± 0.0688
10.85 ± 0.0568
100.62 ± 0.0449.6
500.30 ± 0.0324
1000.15 ± 0.0212

II. Apoptosis Detection

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid intercalator that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

1. Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

2. Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the test compound at its IC50 concentration and a higher concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge.[6]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Analyze the cells by flow cytometry within one hour.

3. Data Presentation:

The flow cytometry data will provide the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Treatment% Viable Cells (Mean ± SD)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound (IC50)45.8 ± 3.535.1 ± 2.819.1 ± 1.9
Compound (2x IC50)20.3 ± 2.948.7 ± 4.131.0 ± 3.3

III. Investigation of Apoptotic Signaling Pathways

To further elucidate the mechanism of apoptosis, Western blot analysis can be performed to examine the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound bax Bax/Bak activation compound->bax Induces cyto_c Cytochrome c release bax->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 death_receptor Death Receptor cas8 Caspase-8 activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Protocol: Western Blot Analysis

1. Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

2. Procedure:

  • Lyse the treated and control cells with ice-cold RIPA buffer.[8]

  • Determine the protein concentration of each lysate using a BCA assay.[8]

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[8]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8][9]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[9]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[8]

  • Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.[8]

3. Data Presentation:

The quantitative data from the Western blot analysis can be summarized in a table to show the fold change in protein expression relative to the control.

Target ProteinVehicle Control (Normalized Intensity)Compound (IC50) (Fold Change)Compound (2x IC50) (Fold Change)
Cleaved Caspase-31.03.5 ± 0.46.2 ± 0.7
Bax1.02.1 ± 0.33.8 ± 0.5
Bcl-21.00.4 ± 0.050.2 ± 0.03
GAPDH1.01.01.0

Conclusion

These protocols provide a structured approach for the initial in vitro characterization of this compound. The data generated from these experiments will offer valuable insights into its cytotoxic and pro-apoptotic activities, forming a solid foundation for further preclinical development. The modular nature of these protocols allows for adaptation and expansion to investigate other relevant cellular processes and signaling pathways based on emerging results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, organized by synthetic strategy.

Strategy 1: Vilsmeier-Haack Formylation followed by Conversion to Nitrile

A common and effective route to this compound involves the initial formylation of the 1H-pyrrolo[3,2-c]pyridine core at the C3 position, followed by the conversion of the resulting aldehyde to the nitrile.

Q1: I am getting a low yield or no reaction during the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-c]pyridine. What are the possible causes and solutions?

A1: Low yields in Vilsmeier-Haack formylation can stem from several factors:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and anhydrous DMF.

  • Insufficient Electrophilicity: The electron-withdrawing nature of the pyridine ring can deactivate the pyrrole ring towards electrophilic substitution. Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) may be necessary to drive the reaction to completion. However, excessive heat can lead to decomposition.

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion. It is common to use a slight excess (1.1 to 1.5 equivalents) of the reagent.

  • Substrate Purity: Impurities in the starting 1H-pyrrolo[3,2-c]pyridine can interfere with the reaction. Ensure the starting material is pure before proceeding.

Troubleshooting Table: Vilsmeier-Haack Formylation

ProblemPossible CauseRecommended Solution
No or low conversionInactive Vilsmeier reagentUse anhydrous solvents and reagents; prepare the reagent fresh.
Low reactivity of substrateIncrease reaction temperature incrementally (e.g., to 50°C).
Incorrect stoichiometryUse a slight excess of the Vilsmeier reagent (1.2 eq.).
Formation of tar/dark residueReaction overheatingMaintain strict temperature control; use an ice bath during reagent addition.
Impurities in starting materialPurify the 1H-pyrrolo[3,2-c]pyridine before use.
Multiple products on TLCSide reactions (e.g., diformylation)Optimize the stoichiometry of the Vilsmeier reagent.
DecompositionAvoid excessive heating and prolonged reaction times.

Q2: The conversion of the 3-formyl group to the 3-carbonitrile is proving difficult. What methods are most effective and what are the common pitfalls?

A2: The conversion of an aldehyde to a nitrile can be achieved through several methods. Common challenges include incomplete reaction and formation of byproducts.

  • Method 1: Dehydration of the Oxime: A reliable two-step process involves the formation of the aldoxime followed by dehydration.

    • Oxime formation: React the 3-formyl derivative with hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine. The reaction is typically straightforward.

    • Dehydration: A variety of dehydrating agents can be used, such as acetic anhydride, phosphorus pentoxide, or more modern reagents like Burgess reagent. The choice of reagent and reaction conditions is crucial to avoid side reactions.

  • Method 2: One-pot Conversion: Several one-pot methods exist, for example, using hydroxylamine hydrochloride in the presence of a catalyst like red mud under microwave irradiation, which can be more efficient.

Troubleshooting Table: Aldehyde to Nitrile Conversion

ProblemPossible CauseRecommended Solution
Incomplete oxime formationIncorrect pHEnsure the reaction medium is slightly basic.
Low yield during dehydrationInefficient dehydrating agentExperiment with different dehydrating agents (e.g., Ac₂O, P₂O₅, Burgess reagent).
Harsh reaction conditionsUse milder conditions if decomposition is observed.
Product decompositionSensitivity of the pyrrolopyridine coreUse neutral or mildly basic conditions for dehydration where possible.
Strategy 2: Direct C3-Cyanation

Direct cyanation at the C3 position is a more atom-economical approach but can be challenging due to the electronic properties of the heterocyclic system.

Q3: I am attempting a direct electrophilic cyanation of 1H-pyrrolo[3,2-c]pyridine but observe no reaction or a mixture of products. What are the key considerations for this reaction?

A3: Direct C-H cyanation of pyridines and related heterocycles is a developing area. The C3 position of the pyrrolo[3,2-c]pyridine is electron-rich and susceptible to electrophilic attack. However, the pyridine nitrogen can be protonated or complexed by Lewis acids, deactivating the ring system.

  • Choice of Cyanating Agent: "CN+" synthons are required for electrophilic cyanation. Reagents like N-cyanosuccinimide (NCS) or others developed for electron-rich aromatics could be explored.

  • Reaction Conditions: The reaction may require specific catalysts to activate the C-H bond or the cyanating agent. A method involving the in-situ generation of a dihydropyridine intermediate followed by reaction with a cyano electrophile has been reported for pyridines and could be adapted. This involves a dearomatization-rearomatization sequence.

  • Regioselectivity: While the C3 position is electronically favored, side reactions at other positions on the pyrrole or pyridine ring are possible, especially under harsh conditions. Careful optimization of reaction conditions is critical.

Troubleshooting Table: Direct C3-Cyanation

ProblemPossible CauseRecommended Solution
No reactionDeactivation of the ring systemAvoid strongly acidic conditions. Consider N-protection of the pyrrole.
Insufficiently reactive cyanating agentExplore more potent electrophilic cyanating agents.
Poor regioselectivityMultiple reactive sitesOptimize reaction temperature and solvent. Consider using a directing group.
Low yieldInstability of intermediatesIf using a dearomatization-rearomatization strategy, ensure conditions are optimized for the stability of the dihydropyridine intermediate.

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde via Vilsmeier-Haack Reaction
  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 equiv.) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice containing sodium hydroxide to neutralize the acid.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Protocol 2: Conversion of 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde to this compound
  • Oxime Formation: To a solution of 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equiv.) in ethanol, add hydroxylamine hydrochloride (1.5 equiv.) and sodium acetate (2.0 equiv.). Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Isolation of Oxime: Cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract the oxime with ethyl acetate. Dry the organic layer and concentrate to obtain the crude oxime, which can be used in the next step without further purification.

  • Dehydration: Dissolve the crude oxime in acetic anhydride (5.0 equiv.) and heat the mixture at 100 °C for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-water. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude nitrile by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reported Yields for Key Synthetic Steps

Reaction StepStarting MaterialProductReagentsTypical Yield (%)
Vilsmeier-Haack Formylation1H-Pyrrolo[3,2-c]pyridine1H-Pyrrolo[3,2-c]pyridine-3-carbaldehydePOCl₃, DMF60-80
Oxime Formation1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde1H-Pyrrolo[3,2-c]pyridine-3-carbaldoximeNH₂OH·HCl, NaOAc85-95
Oxime Dehydration1H-Pyrrolo[3,2-c]pyridine-3-carbaldoximeThis compoundAcetic Anhydride70-90

Note: Yields are indicative and can vary based on reaction scale and specific conditions.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_route1 Route 1: Formylation-Nitrile Conversion cluster_route2 Route 2: Direct Cyanation cluster_product Final Product start 1H-Pyrrolo[3,2-c]pyridine formylation Vilsmeier-Haack Formylation start->formylation POCl3, DMF cyanation Direct C3-Cyanation start->cyanation Electrophilic Cyanating Agent aldehyde 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde formylation->aldehyde conversion Oxime Formation & Dehydration aldehyde->conversion 1. NH2OH.HCl 2. Dehydrating Agent product This compound conversion->product cyanation->product

Caption: Synthetic Routes to this compound.

Troubleshooting_Vilsmeier start Low Yield in Vilsmeier-Haack cause1 Inactive Reagent start->cause1 cause2 Low Substrate Reactivity start->cause2 cause3 Side Reactions start->cause3 solution1 Use Anhydrous Conditions & Fresh Reagents cause1->solution1 solution2 Increase Temperature Carefully (e.g., 50°C) cause2->solution2 solution3 Optimize Stoichiometry & Temperature cause3->solution3

Caption: Troubleshooting Logic for Vilsmeier-Haack Formylation.

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction to form the pyrrolo[3,2-c]pyridine core is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the formation of the 1H-pyrrolo[3,2-c]pyridine core can stem from several factors, primarily related to reaction conditions and reagent stability. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: The cyclization step is often sensitive to temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of starting materials or the desired product. It is recommended to perform small-scale experiments to screen a range of temperatures (e.g., 80-120 °C) to find the optimal condition.

  • Incorrect Base or Solvent: The choice of base and solvent is crucial for promoting the desired reaction pathway. For the cyclization to form a substituted 1H-pyrrolo[3,2-c]pyridine, a common approach involves a base-catalyzed condensation. The polarity of the solvent can also influence the reaction rate and selectivity. Consider screening different base/solvent combinations as outlined in the table below.[1]

  • Decomposition of Starting Materials: Precursors for this synthesis can be sensitive to air, moisture, and light. Ensure that all reagents are fresh, properly stored, and handled under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Inefficient Purification: The product may be lost during workup and purification. 1H-pyrrolo[3,2-c]pyridine derivatives can be polar, which may lead to challenges in extraction and chromatography.[2] Consider using a more polar solvent system for extraction and optimizing your chromatography conditions (see Question 3).

Question 2: I am observing significant impurity formation in my crude product. What are the likely side reactions and how can I minimize them?

Answer:

Impurity formation is a common challenge. The structure of this compound suggests potential side reactions to be aware of:

  • Incomplete Cyclization: The immediate precursor may remain in the reaction mixture if the reaction does not go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.

  • Hydrolysis of the Nitrile Group: The carbonitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of strong acids or bases at elevated temperatures. It is important to maintain neutral or mildly basic conditions during the reaction and workup if possible.

  • N-Alkylation or N-Acylation: The pyrrole nitrogen is nucleophilic and can react with electrophilic impurities or reagents. Ensure your starting materials and solvents are free from such contaminants.

  • Oxidation: The pyrrole ring can be sensitive to oxidation, leading to colored impurities. Degassing solvents and running the reaction under an inert atmosphere can help mitigate this issue.

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer:

The polar nature of the 1H-pyrrolo[3,2-c]pyridine core, combined with the nitrile group, can make purification challenging. Here are some suggested approaches:

  • Column Chromatography: Silica gel chromatography is a common method for purifying pyrrolopyridine derivatives.[2] Due to the polarity of the compound, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is recommended. For highly polar products, adding a small amount of a more polar solvent like methanol to the mobile phase might be necessary.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining high-purity material. Experiment with different solvents and solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This method offers higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the 1H-pyrrolo[3,2-c]pyridine core?

A1: A frequently employed strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. One such method is the Batcho-Leimgruber indole synthesis, which can be adapted for azaindoles. This typically involves the reaction of a substituted nitropyridine with a dimethylformamide dimethyl acetal (DMF-DMA) followed by a reductive cyclization.[1]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Many of the reagents used in this synthesis are toxic, flammable, or corrosive. For example, pyridine and its derivatives can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of your this compound. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the nitrile (C≡N) stretch.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of 1H-pyrrolo[3,2-c]pyridine Derivatives

EntryBase (equivalents)SolventTemperature (°C)Yield (%)Reference
1Sodium Acetate (2)Water100Moderate[1]
2Potassium Carbonate (2)DMF110GoodGeneral
3Sodium Ethoxide (1.5)EthanolRefluxModerateGeneral
4Triethylamine (3)TolueneRefluxLowGeneral

Note: Yields are generalized based on typical outcomes for similar reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (A closely related derivative)

This protocol is adapted from the synthesis of a similar compound and can serve as a starting point for the synthesis of this compound.[1]

  • Starting Material: 4-chloro-3-cyanopyridine.

  • Reaction: The substituted pyridine is reacted with a suitable C2-synthon (e.g., a protected aminoacetaldehyde equivalent) in the presence of a base.

  • Cyclization: The intermediate is then cyclized to form the pyrrole ring. A common method involves heating in the presence of a base like sodium acetate in a suitable solvent such as water or ethanol.

  • Workup: After the reaction is complete, the mixture is cooled, and the pH is adjusted to ~7.5 with an aqueous ammonia solution to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Reaction Setup cluster_step3 Step 3: Reaction cluster_step4 Step 4: Workup & Purification cluster_step5 Step 5: Analysis reagents Starting Materials (e.g., Substituted Pyridine) reaction_vessel Inert Atmosphere Reaction Vessel reagents->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel heating Heating & Stirring reaction_vessel->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography or Recrystallization workup->purification analysis NMR, MS, HPLC purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_temp Is the reaction temperature optimal? start->check_temp optimize_temp Optimize Temperature (Screen 80-120 °C) check_temp->optimize_temp No check_base_solvent Are the base and solvent appropriate? check_temp->check_base_solvent Yes optimize_temp->check_base_solvent optimize_base_solvent Screen different base/solvent combinations check_base_solvent->optimize_base_solvent No check_reagents Are the reagents pure and dry? check_base_solvent->check_reagents Yes optimize_base_solvent->check_reagents use_fresh_reagents Use fresh/purified reagents under inert gas check_reagents->use_fresh_reagents No check_purification Is the purification method efficient? check_reagents->check_purification Yes use_fresh_reagents->check_purification optimize_purification Optimize chromatography or recrystallization check_purification->optimize_purification No end Improved Yield check_purification->end Yes optimize_purification->end

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Optimization of reaction conditions for 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core?

A common and commercially available starting material is a substituted pyridine, such as 2-bromo-5-methylpyridine. This can be chemically modified through a series of steps to construct the fused pyrrole ring.

Q2: How can the nitrile group be introduced at the 3-position of the pyrrolo[3,2-c]pyridine ring?

One potential strategy involves the formation of a suitable precursor, such as a 3-unsubstituted or 3-halo-pyrrolopyridine, followed by a cyanation reaction. Direct introduction of a cyano-containing fragment during the ring-forming cyclization is another possibility, though potentially more complex.

Q3: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of pyrrolopyridine derivatives can stem from several factors.[1] Key areas to investigate include:

  • Purity of starting materials: Impurities can significantly interfere with the reaction. Ensure all reagents are of high purity.

  • Reaction conditions: Temperature, reaction time, and solvent are critical parameters that often require careful optimization.

  • Atmospheric moisture: Many of the intermediates in this synthesis are sensitive to moisture. Employing anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Incomplete reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion.

Q4: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are some common side reactions?

Side product formation is a common challenge. Depending on the specific synthetic route, potential side reactions may include:

  • Over-alkylation or acylation: If using protecting groups, their incomplete removal or re-reaction can lead to a mixture of products.

  • Isomer formation: Depending on the cyclization strategy, the formation of other pyrrolopyridine isomers is possible.

  • Decomposition: The pyrrolopyridine core can be sensitive to strong acidic or basic conditions, as well as high temperatures, leading to decomposition.

Q5: What are the recommended methods for purifying the final this compound product?

Due to the polar nature of the nitrile group and the heterocyclic core, purification can be challenging. Common and effective techniques include:

  • Column chromatography: Silica gel is a standard choice, but the basicity of the pyridine ring may cause tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent. For very polar compounds, reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be more effective.[2]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Acid-base extraction: The basic nature of the pyridine nitrogen allows for purification by acid-base extraction. The compound can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Poor quality of starting materials Verify the purity of all reagents by analytical techniques (e.g., NMR, melting point). If necessary, purify starting materials before use.
Incorrect reaction temperature Optimize the reaction temperature by running small-scale trials at a range of temperatures above and below the literature-reported value.
Presence of moisture Use freshly dried solvents and flame-dried glassware. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Inefficient catalyst or reagent Ensure the catalyst is active and the reagents have not degraded. Use fresh reagents or a new batch of catalyst.
Incorrect stoichiometry Carefully check the molar ratios of all reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Product is highly polar Consider using a more polar eluent system for column chromatography or switch to reverse-phase chromatography or HILIC.[2]
Tailing on silica gel column Add a small percentage (0.1-1%) of triethylamine or ammonia to the eluent to suppress the interaction of the basic pyridine nitrogen with the acidic silica gel.
Co-elution with impurities If impurities have similar polarity, consider derivatization of the product or the impurity to alter their polarity, followed by chromatographic separation and then removal of the derivatizing group.
Product is an oil If the product is an oil and difficult to purify by chromatography, attempt to form a solid salt (e.g., hydrochloride or tartrate) to facilitate purification by crystallization.

Experimental Protocols

Step 1: Synthesis of a Substituted 4-Aminopyridine Precursor

A suitable starting material, such as a 4-halopyridine, can be converted to a 4-aminopyridine derivative. This step is crucial for the subsequent construction of the pyrrole ring.

Step 2: Introduction of a Two-Carbon Unit at the 3-Position

The 4-aminopyridine derivative can be reacted with a reagent that introduces a two-carbon unit at the 3-position, which will ultimately form part of the pyrrole ring. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.

Step 3: Cyclization to Form the Pyrrolo[3,2-c]pyridine Core

The intermediate from Step 2 is then subjected to a cyclization reaction to form the fused pyrrole ring. The conditions for this step are highly dependent on the nature of the intermediate and may involve acid or base catalysis, or transition metal-mediated processes.

Step 4: Introduction of the Nitrile Group at the 3-Position

If the pyrrole ring is formed without the nitrile group, a subsequent cyanation step is required. This can potentially be achieved by first halogenating the 3-position of the pyrrolo[3,2-c]pyridine core, followed by a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or potassium cyanide.

Data Presentation

Table 1: Optimization of a Hypothetical Palladium-Catalyzed Cyanation Reaction

EntryCatalystLigandSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂XantphosDioxane1001245
2Pd₂(dba)₃XantphosDioxane1001260
3Pd₂(dba)₃XantphosDMA120875
4PdCl₂(dppf)-Toluene1101655

Note: This table is a hypothetical representation of an optimization study and is intended to serve as a template for researchers to record their own experimental data.

Signaling Pathway and Experimental Workflow

Signaling Pathway

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs).[3] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[1][4][5][6] Dysregulation of this pathway is implicated in various cancers. The diagram below illustrates a simplified representation of the FGFR signaling cascade.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Activates PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Response (Proliferation, Survival) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Cell_Response Pyrrolopyridine 1H-Pyrrolo[3,2-c]pyridine -3-carbonitrile (Potential Inhibitor) Pyrrolopyridine->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the potential inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: Starting Materials Reaction_Setup Reaction Setup (Anhydrous, Inert Atmosphere) Start->Reaction_Setup Reaction Chemical Synthesis (e.g., Cyclization, Cyanation) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography, Crystallization) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis Analysis->Purification Impure Final_Product Final Product: 1H-Pyrrolo[3,2-c]pyridine -3-carbonitrile Analysis->Final_Product Pure

Caption: General experimental workflow for the synthesis of this compound.

References

Troubleshooting purification of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound by column chromatography.

Question 1: My compound is streaking or tailing on the TLC plate and the column. How can I improve the peak shape?

Answer:

Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds on silica gel. This is often due to the interaction of the basic nitrogen atoms in the pyrrolopyridine core with acidic silanol groups on the silica surface. Here are several strategies to mitigate this issue:

  • Mobile Phase Additive: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used to neutralize the acidic sites on the silica gel, leading to improved peak shapes.[1]

  • Alternative Stationary Phase: Consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[1] Deactivated silica gel, such as C2 deactivated silica, is also effective for polar, nitrogen-containing molecules that tend to streak on standard silica gel.

  • Solvent System Optimization: Systematically screen different solvent systems. Sometimes a change in solvent polarity or the use of a different combination of solvents can improve the separation and peak shape.

Question 2: I am having difficulty separating my target compound from a closely related impurity. What can I do?

Answer:

Co-elution of compounds with similar polarities can be challenging. Here are some approaches to improve separation:

  • Optimize the Eluent System: A less polar eluent system will generally increase the retention time of your compounds on the column, which may lead to better separation. Start with a lower concentration of the polar solvent (e.g., ethyl acetate in hexanes) and perform a gradual gradient elution.

  • Use a Longer Column: A longer chromatography column increases the surface area for interaction with the stationary phase, which can enhance the separation of closely eluting compounds.

  • Employ Finer Silica Gel: Using silica gel with a smaller particle size can lead to higher resolution and better separation of impurities.

Question 3: My compound is not eluting from the column, or the recovery is very low.

Answer:

Poor recovery can be due to several factors, including irreversible adsorption to the stationary phase or decomposition on the silica gel.

  • Increase Eluent Polarity: If your compound has a very low Rf value on TLC, the eluent system is likely not polar enough. Gradually increase the percentage of the polar solvent in your mobile phase. For very polar compounds, adding a small amount of methanol to the eluent can be effective.

  • Check for Compound Stability: Test the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred. If your compound is unstable on silica, consider using a less acidic stationary phase like alumina or deactivated silica.

  • Dry Loading: If your compound has poor solubility in the eluent, it may precipitate at the top of the column. In such cases, a dry loading technique is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried silica onto the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. Based on the polarity of the pyrrolopyridine core and the carbonitrile group, a starting mobile phase of 30-50% ethyl acetate in hexanes is a reasonable starting point. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound.

Q2: How can I visualize this compound on a TLC plate if it is not UV active?

A2: While many aromatic compounds are UV active, if your compound is not, or for better visualization, you can use a variety of TLC stains. A common general-purpose stain is potassium permanganate solution. Other stains like ceric ammonium molybdate (CAM) or iodine vapor can also be effective.

Q3: Is it possible to use reversed-phase chromatography for the purification of this compound?

A3: Yes, reversed-phase chromatography is a viable option, especially if the compound is highly polar. A typical reversed-phase system would use a C18-bonded silica column with a mobile phase of water and an organic solvent like methanol or acetonitrile. A small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

  • Prepare a developing chamber with a filter paper wick and the chosen eluent (e.g., 50% ethyl acetate in hexanes).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining with potassium permanganate.

  • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.

Column Chromatography Protocol

This is a general protocol that should be optimized based on TLC analysis.

Materials:

  • Silica gel (230-400 mesh)

  • Column chromatography apparatus

  • Eluent (e.g., Ethyl acetate/Hexanes mixture)

  • Triethylamine (optional)

  • Crude this compound

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

    • Wash the column with the eluent until the silica bed is stable.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the chosen mobile phase. A gradient elution, starting with a lower polarity and gradually increasing the polarity, is often effective for separating complex mixtures.

    • If peak tailing is observed, consider adding 0.1-1% triethylamine to the eluent.

  • Fraction Collection:

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Chromatography TypeStationary PhaseRecommended Eluent System (starting point)Modifier (if needed)
Normal-PhaseSilica Gel30-50% Ethyl Acetate in Hexanes0.1-1% Triethylamine
Normal-PhaseAlumina (Neutral/Basic)20-40% Ethyl Acetate in HexanesNot usually required
Reversed-PhaseC18 Silica10-30% Acetonitrile in Water0.1% Formic Acid or TFA

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimum Solvent crude_product->dissolve tlc_analysis TLC Analysis (Optimize Eluent) dissolve->tlc_analysis pack_column Pack Column with Silica Gel tlc_analysis->pack_column Optimized Eluent load_sample Load Sample pack_column->load_sample elute Elute with Optimized Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_fractions TLC Analysis of Fractions collect_fractions->tlc_fractions combine_pure Combine Pure Fractions tlc_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Chromatography Issue? peak_tailing Peak Tailing / Streaking? start->peak_tailing co_elution Poor Separation? start->co_elution no_elution No Elution / Low Recovery? start->no_elution solution_tea Add Triethylamine to Eluent peak_tailing->solution_tea solution_alumina Use Alumina/Deactivated Silica peak_tailing->solution_alumina solution_gradient Optimize Gradient / Use Longer Column co_elution->solution_gradient solution_polarity Increase Eluent Polarity no_elution->solution_polarity solution_stability Check Compound Stability no_elution->solution_stability

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Overcoming Low Solubility of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit low aqueous solubility?

A1: The low aqueous solubility of these derivatives often stems from their molecular structure. The planar, aromatic nature of the pyrrolopyridine core contributes to strong crystal lattice energy, making it difficult for solvent molecules to break the solid-state structure. Furthermore, the carbonitrile group and other substituents can increase the lipophilicity (logP) of the molecule, reducing its affinity for aqueous media.[1][2]

Q2: What are the initial steps I should take to assess the solubility of my compound?

A2: A systematic approach is crucial. Begin by determining the equilibrium solubility in various media, including water, buffered solutions at different pH values (e.g., pH 2, 5, 7.4), and relevant biorelevant media like Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).[3] This initial assessment will provide a baseline and indicate if the solubility is pH-dependent.

Q3: What are the most common strategies for improving the solubility of poorly soluble compounds?

A3: Several techniques can be employed, broadly categorized as physical and chemical modifications.[4][5]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions.[4][6]

  • Chemical Modifications: This approach involves altering the molecule itself through salt formation, derivatization, or creating prodrugs.[4][7]

  • Formulation-Based Approaches: These strategies involve the use of excipients such as co-solvents, surfactants, and complexing agents like cyclodextrins.[8][9]

Q4: When should I consider salt formation for my derivative?

A4: Salt formation is a primary and often effective strategy if your this compound derivative possesses an ionizable center (a basic nitrogen on the pyridine ring, for instance).[9] This modification can significantly disrupt the crystal lattice and introduce a charged species that is more readily solvated by water.[3] A salt screening study is recommended to identify the most suitable salt form with optimal solubility and stability.

Q5: How do co-solvents work, and which ones are commonly used?

A5: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds by reducing the polarity of the overall solvent system.[9] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates out of solution upon standing. The solution is supersaturated.1. Re-evaluate the equilibrium solubility. 2. Consider the use of precipitation inhibitors, such as polymers (e.g., HPMC, PVP), which can maintain a supersaturated state.[10]
Inconsistent solubility results between experiments. 1. Variation in experimental conditions (temperature, pH, agitation). 2. Polymorphism: the compound may exist in different crystalline forms with varying solubilities.1. Standardize the experimental protocol for solubility determination. 2. Characterize the solid form of the material using techniques like XRPD and DSC.
Low solubility in both aqueous and organic solvents. The compound has very high crystal lattice energy (high melting point).1. Consider techniques that disrupt the crystal lattice, such as formulating an amorphous solid dispersion.[11][12] 2. Structural modification to introduce more flexible or polar groups could also be explored.[1][13]
Solubility is highly pH-dependent, but the compound is unstable at the optimal pH. The compound may be degrading at the pH required for ionization and solubilization.1. Identify the pH range of maximum stability. 2. Explore formulation strategies that protect the compound, such as encapsulation or the use of localized pH modifiers in a solid dosage form.

Quantitative Data Summary

Compound/Formulation Solvent System Solubility (µg/mL) Fold Increase
Derivative X (crystalline)pH 7.4 Buffer1.5-
Derivative X (micronized)pH 7.4 Buffer4.2~2.8
Derivative X HCl SaltpH 7.4 Buffer7550
Derivative X with 10% EthanolpH 7.4 Buffer128
Derivative X with 5% HP-β-CDpH 7.4 Buffer4530
Derivative X as a 20% ASD with PVP K30pH 7.4 Buffer150100

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination
  • Objective: To determine the equilibrium solubility of a this compound derivative in a specific medium.

  • Materials: The test compound, selected solvent medium (e.g., phosphate buffer pH 7.4), vials, magnetic stirrer, analytical balance, HPLC system.

  • Procedure:

    • Add an excess amount of the compound to a vial containing a known volume of the solvent medium.

    • Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the incubation period, allow the suspension to settle.

    • Withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

    • Dilute the filtered sample with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.

    • Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Objective: To prepare an amorphous solid dispersion of a poorly soluble derivative to enhance its solubility and dissolution rate.

  • Materials: The test compound, a carrier polymer (e.g., PVP K30, HPMC-AS), a common solvent (e.g., methanol, dichloromethane), a rotary evaporator.

  • Procedure:

    • Dissolve a specific ratio of the compound and the polymer (e.g., 1:4 drug-to-polymer ratio by weight) in a suitable common solvent.

    • Ensure complete dissolution of both components to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator. The water bath temperature should be kept as low as possible to minimize thermal degradation.

    • Continue the evaporation process until a dry film or powder is formed.

    • Further dry the resulting solid under a high vacuum for at least 24 hours to remove any residual solvent.

    • The resulting solid dispersion should be characterized for its amorphous nature (using XRPD and DSC) and then evaluated for its solubility and dissolution properties.

Visualizations

experimental_workflow A Low Solubility of Derivative Identified B Physicochemical Characterization (pKa, logP, Melting Point, Polymorphism) A->B C Initial Solubility Assessment (Aqueous, pH Buffers, Biorelevant Media) B->C D Select Solubilization Strategy C->D E Salt Formation Screening D->E Ionizable Group Present F Co-solvent/Surfactant Screening D->F G Complexation (e.g., Cyclodextrins) D->G H Solid Dispersion Formulation D->H High Melting Point I Particle Size Reduction D->I J Evaluate Solubility & Dissolution E->J F->J G->J H->J I->J K Assess Physical & Chemical Stability J->K K->D Unacceptable Profile L Lead Formulation Identified K->L Acceptable Profile signaling_pathway cluster_0 Solid State cluster_1 Dissolution Process cluster_2 Solubilization Mechanisms A Crystalline Drug (High Lattice Energy) B Drug Molecules at Crystal Surface A->B Wetting C Solvated Drug Molecules in Solution B->C Dissolution D Co-solvents (Reduce Solvent Polarity) C->D Enhanced by E Surfactants (Form Micelles) C->E Enhanced by F Cyclodextrins (Form Inclusion Complexes) C->F Enhanced by

References

Protecting group strategies for 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on protecting group strategies for the synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group necessary for the synthesis of this compound?

A1: The pyrrole nitrogen of the 1H-pyrrolo[3,2-c]pyridine core is nucleophilic and can interfere with various synthetic transformations intended for other parts of the molecule. A protecting group masks the reactivity of this nitrogen, preventing side reactions and often improving the yield and purity of subsequent steps, such as palladium-mediated cross-coupling reactions.[1]

Q2: What are the most common protecting groups for the 1H-pyrrolo[3,2-c]pyridine nitrogen?

A2: The most commonly employed protecting groups for the pyrrole nitrogen in similar syntheses are the tert-butyloxycarbonyl (Boc) group and various sulfonyl groups (e.g., tosyl, benzenesulfonyl). The choice of protecting group depends on the stability required for downstream reactions and the conditions available for its eventual removal.

Q3: How do I choose between a Boc and a sulfonyl protecting group?

A3: The choice depends on your synthetic route.

  • Boc Group : Best for reactions that are sensitive to strong bases but stable under mildly acidic or hydrogenolytic conditions. It is easily removed with acids like trifluoroacetic acid (TFA).

  • Sulfonyl Group : Offers greater stability to a wider range of reaction conditions, including some acidic and oxidative environments. Deprotection is typically achieved under reductive conditions or with strong nucleophiles like thiols.[2]

Q4: Can I proceed with my synthesis without a protecting group?

A4: While it may be possible for certain reactions, proceeding without a protecting group can lead to lower yields and a more complex mixture of products due to the reactivity of the N-H bond. For multi-step syntheses, employing a protecting group strategy is highly recommended for reproducibility and efficiency.[1]

Troubleshooting Guides

Boc Protecting Group
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Boc Protection - Insufficient (Boc)₂O or base.- Low reaction temperature or short reaction time.- Poor quality of reagents.- Increase the equivalents of (Boc)₂O and base (e.g., Et₃N, DMAP).- Allow the reaction to stir at room temperature for a longer period.- Ensure reagents are anhydrous and of high purity.
Difficult or Incomplete Boc Deprotection with TFA - Insufficient TFA concentration.- Presence of acid-sensitive functional groups leading to side reactions.- Short reaction time.- Increase the concentration of TFA in the solvent (e.g., DCM), or use neat TFA.[3][4]- If the substrate is sensitive, use a milder acid or a scavenger to trap reactive intermediates.[3]- Monitor the reaction by TLC or LC-MS and extend the reaction time as needed.[5]
Formation of an Oily Product after TFA Deprotection - The product is the TFA salt, which can be hygroscopic or an oil.- After removing the TFA in vacuo, co-evaporate with a solvent like toluene to remove residual acid.- Convert the TFA salt to the free base by washing with a mild aqueous base (e.g., NaHCO₃) during workup.
Sulfonyl Protecting Group
Issue Possible Cause(s) Troubleshooting Steps
Low Yield during Sulfonylation - Steric hindrance around the pyrrole nitrogen.- Insufficient base or reaction temperature.- Use a stronger, non-nucleophilic base (e.g., NaH).- Increase the reaction temperature, if the starting material is stable.
Challenges in Sulfonyl Group Cleavage - The sulfonyl group is very stable and resistant to removal.- The chosen deprotection method is not suitable for the specific sulfonyl group.- For arenesulfonyl groups, use a thiol (e.g., thiophenol) with a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.[2]- Consider alternative reductive cleavage methods if thiol-based deprotection is unsuccessful.
Side Reactions during Deprotection - The deprotection conditions are too harsh and affect other functional groups.- Screen different thiols and bases to find milder conditions.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the thiol.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the protection and deprotection of pyrrole-like nitrogens. Please note that yields are substrate-dependent and may require optimization.

Protecting Group Protection Conditions Typical Yield Deprotection Conditions Typical Yield
Boc (Boc)₂O, Et₃N, DMAP, EtOAc, rt[1]>90%TFA, CH₂Cl₂, rt[1]>95%
Tosyl (Ts) TsCl, NaH, DMF, 0 °C to rt85-95%Thiophenol, K₂CO₃, DMF, rt70-90%
Benzenesulfonyl (Bs) BsCl, NaH, DMF, 0 °C to rt85-95%Thiophenol, K₂CO₃, DMF, rt[2]70-90%

Experimental Protocols

Protocol 1: Boc Protection of 1H-Pyrrolo[3,2-c]pyridine

This protocol is adapted from a general procedure for the Boc protection of a 1H-pyrrolo[3,2-c]pyridine scaffold.[1]

  • Dissolution : Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in ethyl acetate (EtOAc).

  • Addition of Reagents : Add triethylamine (Et₃N, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Boc Anhydride Addition : To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.).

  • Reaction : Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Once the starting material is consumed, dilute the reaction mixture with water and extract with EtOAc.

  • Purification : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel chromatography to obtain tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a general and effective method for the removal of a Boc group.[1][3]

  • Dissolution : Dissolve the Boc-protected 1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • TFA Addition : Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (20-50% v/v in CH₂Cl₂).[3]

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[3]

  • Workup : Upon completion, remove the solvent and excess TFA in vacuo. The resulting product is the TFA salt of the deprotected amine.

  • Neutralization (Optional) : To obtain the free amine, dissolve the residue in CH₂Cl₂ and wash with a saturated aqueous solution of NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate to yield the deprotected product.

Protocol 3: Deprotection of a Sulfonyl Group with Thiophenol

This protocol is based on the general procedure for the cleavage of arenesulfonyl groups from pyrroles.[2]

  • Reaction Setup : To a solution of the N-sulfonyl-1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq.).

  • Thiol Addition : Add thiophenol (1.5 eq.) to the mixture.

  • Reaction : Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC).

  • Workup : Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

G cluster_synthesis Synthesis Workflow A This compound Precursor B N-Protection A->B C N-Protected Intermediate B->C D Further Synthetic Transformations (e.g., Cross-Coupling) C->D E Protected Final Product Analog D->E F N-Deprotection E->F G Final this compound Derivative F->G

Caption: General workflow for the synthesis of this compound derivatives.

G cluster_decision Protecting Group Selection Start Start: Need for N-Protection Q1 Are downstream reactions acid-sensitive? Start->Q1 A1_Yes Consider Sulfonyl Group (e.g., Ts, Bs) Q1->A1_Yes Yes A1_No Consider Boc Group Q1->A1_No No Q2 Is high stability to a wide range of reagents required? A1_No->Q2 A2_Yes Use Sulfonyl Group Q2->A2_Yes Yes A2_No Boc group is likely suitable Q2->A2_No No

Caption: Decision tree for selecting a suitable N-protecting group.

References

Technical Support Center: Resolving Ambiguous NMR Peaks in 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile and related derivatives. The focus is on resolving ambiguous or overlapping peaks in 1H NMR spectra, a common challenge with heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

A1: The precise chemical shifts for this compound can vary depending on the solvent and concentration. Based on data from related substituted pyrrolopyridines, the following are estimated chemical shifts in DMSO-d6. It is crucial to perform further 2D NMR experiments for definitive assignments.

Q2: Why are the aromatic protons in my 1H NMR spectrum of this compound overlapping?

A2: The protons on the pyridine and pyrrole rings of the 1H-Pyrrolo[3,2-c]pyridine core resonate in a relatively narrow region of the 1H NMR spectrum, often leading to peak overlap. This is a common issue with polycyclic aromatic compounds where the electronic environments of adjacent protons are similar.

Q3: The NH proton signal is very broad and difficult to identify. What can I do?

A3: The NH proton of the pyrrole ring can exhibit significant line broadening due to quadrupolar coupling with the adjacent nitrogen atom and chemical exchange with trace amounts of water in the NMR solvent. To confirm its presence, you can add a drop of D2O to your NMR tube and re-acquire the spectrum; the NH peak should disappear or significantly decrease in intensity due to deuterium exchange.

Q4: I am seeing unexpected peaks in my spectrum. What could be the cause?

A4: Unexpected peaks can arise from several sources, including residual solvents from the synthesis or purification, impurities in the starting materials, or degradation of the sample. It is recommended to consult a table of common NMR solvent impurities. If the impurity is a known solvent, its characteristic peaks can be easily identified.

Troubleshooting Guides

Guide 1: Resolving Overlapping Aromatic Signals

Problem: The signals for the aromatic protons in the 1H NMR spectrum are clustered together, making assignment and integration difficult.

Solution Workflow:

G cluster_0 Troubleshooting Overlapping Peaks start Overlapping Peaks Observed solvent Change NMR Solvent (e.g., Benzene-d6, Acetone-d6) start->solvent Aromatic Solvent-Induced Shifts (ASIS) temp Vary Temperature start->temp Temperature-dependent shifts cosy Acquire 2D COSY Spectrum solvent->cosy If still ambiguous temp->cosy If still ambiguous hsqc Acquire 2D HSQC/HMBC Spectrum cosy->hsqc For C-H correlation resolved Peaks Resolved hsqc->resolved

Caption: Workflow for resolving overlapping NMR signals.

Detailed Steps:

  • Solvent Effects: Aromatic Solvent-Induced Shifts (ASIS) can be employed to resolve overlapping signals. Re-dissolving the sample in a different deuterated solvent, such as benzene-d6 or acetone-d6, can alter the chemical shifts of the protons to varying extents, potentially resolving the overlap.

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes induce small changes in chemical shifts, which may be sufficient to separate overlapping peaks.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving ambiguities.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to trace out the connectivity of the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, providing an additional dimension of dispersion that can resolve overlapping proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

Guide 2: Identifying the NH Proton

Problem: The NH proton signal is broad, weak, or not observed.

Solution Workflow:

G cluster_1 Identifying the NH Proton start NH Peak Ambiguous/Absent d2o D2O Exchange start->d2o low_temp Low-Temperature NMR start->low_temp Slows exchange hmbc 2D HMBC start->hmbc Correlate to nearby C identified NH Peak Identified d2o->identified Peak disappears low_temp->identified Peak sharpens hmbc->identified

Caption: Workflow for identifying an ambiguous NH proton signal.

Detailed Steps:

  • D2O Exchange: Add a small drop of deuterium oxide (D2O) to the NMR tube, shake gently, and re-acquire the 1H NMR spectrum. The labile NH proton will exchange with deuterium, causing its signal to disappear or significantly diminish.

  • Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange and decrease the quadrupolar relaxation rate, often resulting in a sharper, more easily identifiable NH signal.

  • 2D HMBC: Look for long-range correlations from the NH proton to nearby carbons in the HMBC spectrum. This can help to confirm its presence and chemical shift even if the 1D signal is broad.

Data Presentation

Table 1: Estimated 1H NMR Chemical Shifts for this compound in DMSO-d6

ProtonEstimated Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1 (NH)12.0 - 12.5br s-Broad, exchangeable with D2O.
H28.5 - 8.7s-
H48.3 - 8.5d~5.5
H68.0 - 8.2d~5.5
H77.2 - 7.4t~5.5

Disclaimer: These are estimated values based on related structures and are intended for guidance only. Definitive assignment requires experimental data, including 2D NMR.

Experimental Protocols

Protocol 1: D2O Exchange
  • Sample Preparation: Prepare a solution of your compound in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum.

  • D2O Addition: Add one drop of D2O to the NMR tube.

  • Mixing: Cap the tube and invert it several times to ensure thorough mixing.

  • Final Spectrum: Re-acquire the 1H NMR spectrum using the same parameters as the initial spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the NH proton should have disappeared or significantly decreased in intensity in the second spectrum.

Protocol 2: 2D COSY
  • Sample Preparation: Prepare a concentrated solution of your compound in a suitable deuterated solvent.

  • Spectrometer Setup: Load a standard COSY pulse program on the NMR spectrometer.

  • Parameter Optimization:

    • Set the spectral width to encompass all proton signals.

    • Use a sufficient number of scans (e.g., 4-16) per increment to achieve a good signal-to-noise ratio.

    • Set the number of increments in the indirect dimension (t1) to 256 or 512 for adequate resolution.

  • Acquisition: Run the experiment.

  • Processing and Analysis: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions. Symmetrize the spectrum. Cross-peaks in the COSY spectrum indicate J-coupling between protons.

Protocol 3: 2D HSQC
  • Sample Preparation: A reasonably concentrated sample is required for this experiment.

  • Spectrometer Setup: Load a standard HSQC pulse program.

  • Parameter Optimization:

    • Set the 1H spectral width to cover all proton signals.

    • Set the 13C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Use a one-bond coupling constant (1JCH) of approximately 145 Hz.

  • Acquisition: Run the experiment.

  • Processing and Analysis: Process the 2D data. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly attached. This is highly effective for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.

Validation & Comparative

Validating the Bioactivity of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of 1H-Pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines. It includes a detailed analysis of their cytotoxic effects, elucidation of their mechanism of action, and a comparison with established anticancer agents. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Comparative Bioactivity of 1H-Pyrrolo[3,2-c]pyridine Derivatives and Standard Anticancer Agents

The antiproliferative activity of 1H-Pyrrolo[3,2-c]pyridine derivatives has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized below. For comparison, the IC50 values of several standard-of-care anticancer drugs are also provided.

A series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have demonstrated potent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines.[1][2] Among these, compound 10t , which features an indolyl moiety, exhibited the most potent effects with IC50 values in the nanomolar to low micromolar range.[1][2] Another study detailed the antiproliferative activity of diarylureas and diarylamides bearing the 1H-pyrrolo[3,2-c]pyridine scaffold against the A375P human melanoma cell line.[3] Additionally, derivatives of the isomeric 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold have shown promising activity against MCF-7 and A-549 (lung cancer) cell lines, with some compounds also exhibiting EGFR kinase inhibitory activity.[4]

Compound/DrugHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A375P (Melanoma) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
1H-Pyrrolo[3,2-c]pyridine Derivatives
Compound 10t[1][2]0.120.150.21Not ReportedNot Reported
Compound 10a[1][2]>10>10>10Not ReportedNot Reported
Compound 10d[1][2]0.851.232.11Not ReportedNot Reported
Diarylurea/Diarylamide Derivatives
Compound 8g[3]Not ReportedNot ReportedNot Reported<0.01Not Reported
Compound 9d[3]Not ReportedNot ReportedNot Reported<0.01Not Reported
1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile Hybrids
Compound 4d[4]Not ReportedNot Reported1.97 ± 0.28Not Reported8.14 ± 0.52
Compound 4e[4]Not ReportedNot Reported3.24 ± 0.33Not Reported4.52 ± 0.41
Standard Anticancer Agents
Combretastatin A-4 (CA-4)[1][2]0.0030.0040.005Not ReportedNot Reported
Sorafenib[3]Not ReportedNot ReportedNot Reported0.05Not Reported
5-Fluorouracil[4]Not ReportedNot Reported5.56 ± 0.34Not Reported12.66 ± 0.76
Erlotinib[4]Not ReportedNot Reported3.64 ± 0.49Not Reported9.54 ± 0.75

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

The primary mechanism of action for the potent 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine series is the inhibition of tubulin polymerization.[1][2] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[1][2][5]

The induction of apoptosis is a key downstream effect of tubulin polymerization inhibition. This process is orchestrated by a cascade of molecular events involving the Bcl-2 family of proteins and caspases. Treatment with these pyrrolopyridine derivatives is expected to alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in the cleavage of executioner caspases like caspase-3 and subsequent cell death.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation and comparison of the bioactivity of 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a reaction buffer.

  • Compound Addition: Add the test compound or vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. A decrease in the rate and extent of absorbance increase indicates inhibition of tubulin polymerization.

Immunofluorescence Staining of Microtubules

This technique visualizes the effect of compounds on the cellular microtubule network.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Microscopy: Visualize the microtubule network using a fluorescence microscope.

Western Blot Analysis for Apoptosis-Related Proteins

This method detects changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Interactions and Cellular Consequences

To better understand the relationships between the experimental procedures and the underlying biological pathways, the following diagrams have been generated.

experimental_workflow cluster_assays Bioactivity Validation Assays cluster_outcomes Cellular Outcomes Cell_Viability Cell Viability Assay (MTT) Cytotoxicity Cytotoxicity (IC50) Cell_Viability->Cytotoxicity Measures Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Apoptosis_Induction Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction Detects Cell_Cycle Cell Cycle Analysis (Propidium Iodide) G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Quantifies Tubulin_Polymerization Tubulin Polymerization Assay Tubulin_Inhibition Tubulin Polymerization Inhibition Tubulin_Polymerization->Tubulin_Inhibition Measures Immunofluorescence Immunofluorescence (Microtubule Staining) Microtubule_Disruption Microtubule Disruption Immunofluorescence->Microtubule_Disruption Visualizes Western_Blot Western Blot (Apoptosis Proteins) Protein_Expression Altered Protein Expression Western_Blot->Protein_Expression Analyzes

Experimental workflow for validating bioactivity.

signaling_pathway Compound 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin β-Tubulin (Colchicine-binding site) Compound->Tubulin Binds to Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Inhibits polymerization Mitotic_Spindle Defective Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis_Pathway Activation of Intrinsic Apoptosis Pathway G2M_Arrest->Apoptosis_Pathway Bcl2_Family Modulation of Bcl-2 Family Proteins (↓Bcl-2, ↑Bax) Apoptosis_Pathway->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death Executes

Proposed signaling pathway of action.

References

A Comparative Guide to 1H-Pyrrolo[3,2-c]pyridine Derivatives in Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the preclinical evaluation of compounds based on the 1H-Pyrrolo[3,2-c]pyridine scaffold. While direct in vivo animal model data for the specific compound 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile is not publicly available, extensive in vitro research on various derivatives of this scaffold highlights its significant potential, particularly in oncology. This document summarizes the existing data, focusing on anticancer activity, and compares the performance of different derivatives to establish a baseline for future in vivo studies.

The 1H-pyrrolo[3,2-c]pyridine core is a key structural motif in a range of biologically active molecules.[1] Its derivatives have been investigated for diverse therapeutic applications, including as kinase inhibitors and potent anticancer agents that target microtubule dynamics.[2][3][4][5] The structural similarity of the broader pyrrolopyridine class to the purine ring of ATP makes it a valuable scaffold for designing kinase inhibitors.[2]

Chapter 1: Comparative In Vitro Efficacy of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Numerous studies have synthesized and evaluated series of 1H-pyrrolo[3,2-c]pyridine derivatives for their antiproliferative activity against various human cancer cell lines. The data reveals that substitutions on the pyrrolopyridine core play a crucial role in determining potency and selectivity.

Performance Against Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative derivatives from published studies, demonstrating their potent anticancer effects.

Compound IDScaffoldTarget Cell LineIC₅₀ (µM)Comparator DrugComparator IC₅₀ (µM)
10t 1H-pyrrolo[3,2-c]pyridineHeLa (Cervical Cancer)0.12Combretastatin A-40.002
SGC-7901 (Gastric Cancer)0.150.003
MCF-7 (Breast Cancer)0.210.004
8g 1H-pyrrolo[3,2-c]pyridineA375P (Melanoma)< 0.01Sorafenib2.1
9d 1H-pyrrolo[3,2-c]pyridineA375P (Melanoma)0.01-0.1Sorafenib2.1
8b 1H-pyrrolo[3,2-c]pyridineA375P (Melanoma)0.01-0.1Sorafenib2.1
9a-e 1H-pyrrolo[3,2-c]pyridineA375P (Melanoma)Nanomolar rangeSorafenibMicromolar range

Data synthesized from multiple sources.[3][4][5][6]

As shown, derivatives like 10t exhibit potent, low-micromolar to nanomolar activity against a range of cancer cell lines.[3][4][5] Notably, several diarylurea and diarylamide derivatives (such as 8g and 9d ) demonstrated significantly greater potency against the A375P human melanoma cell line than the established kinase inhibitor drug, Sorafenib.[6]

Chapter 2: Mechanism of Action - Targeting Microtubule Dynamics

A primary mechanism of action for several potent 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on tubulin, these compounds disrupt the dynamic instability of microtubules, which are critical for cell division.[3][4][5] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).

cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Drug 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymerization Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Inhibited by Drug Binding Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for tubulin-targeting derivatives.

Chapter 3: Experimental Protocols

The following are standardized protocols for the key in vitro experiments used to evaluate these compounds.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol assesses the ability of a compound to inhibit cell growth.

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules in vitro.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and a fluorescence reporter that binds to polymerized microtubules.

  • Compound Addition: Add the test compound (e.g., derivative 10t) or a control (positive: paclitaxel; negative: colchicine) to the reaction mixture.

  • Initiation: Initiate polymerization by raising the temperature to 37°C.

  • Monitoring: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence corresponds to the rate of tubulin polymerization.

  • Analysis: Compare the polymerization curves of the test compound-treated samples to the controls. Inhibitors of polymerization will show a suppressed fluorescence signal.[3][4][5]

Chapter 4: Workflow and Future Directions for In Vivo Evaluation

While in vitro data is promising, in vivo evaluation in animal models is a critical next step to determine a compound's therapeutic potential. Although data for the specific carbonitrile derivative is unavailable, related pyrrolopyridine isomers have shown efficacy in mouse models, providing a strong rationale for advancing the 1H-pyrrolo[3,2-c]pyridine series.[7][8]

General Preclinical Screening Workflow

Start Compound Library Synthesis Screen In Vitro Antiproliferative Screening (IC50) Start->Screen MoA Mechanism of Action (e.g., Tubulin Assay) Screen->MoA ADME In Vitro ADME/ Toxicology MoA->ADME Lead Lead Candidate Selection ADME->Lead PK Pharmacokinetic Studies in Mice/Rats Lead->PK Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy End Preclinical Candidate Efficacy->End

Caption: A typical preclinical drug discovery workflow.

Proposed In Vivo Efficacy Study: Xenograft Mouse Model

A standard approach to test anticancer compounds is the tumor xenograft model.

Implant Implant Human Cancer Cells (e.g., MCF-7 or A375P) subcutaneously in immunocompromised mice. Growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Implant->Growth Randomize Randomize mice into - Vehicle Control Group - Test Compound Group(s) - Positive Control Group Growth->Randomize Treat Administer treatment (e.g., daily via oral gavage or intraperitoneal injection) for a set period (e.g., 21 days). Randomize->Treat Monitor Monitor tumor volume, body weight, and general health twice weekly. Treat->Monitor Endpoint At study endpoint, euthanize mice and excise tumors for weight measurement and histopathological analysis. Monitor->Endpoint

Caption: Experimental workflow for a xenograft mouse model study.

This type of study would provide crucial data on the compound's ability to inhibit tumor growth in a living system, its dosing requirements, and its overall safety profile, paving the way for potential clinical development.

The 1H-pyrrolo[3,2-c]pyridine scaffold is a highly promising platform for the development of novel anticancer agents. Numerous derivatives have demonstrated exceptional potency against a variety of cancer cell lines in vitro, often outperforming established drugs like Sorafenib. The mechanism of action for some of the most effective compounds involves the targeted disruption of microtubule dynamics, a clinically validated anticancer strategy. Despite the current lack of public in vivo data for this compound, the wealth of strong in vitro evidence and the success of related isomers in animal models strongly support the progression of lead candidates from this series into formal preclinical in vivo evaluation. Future studies should focus on assessing the pharmacokinetics, efficacy, and safety of these compounds in animal models to validate their therapeutic potential.

References

Comparative Analysis of Analytical Data: 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparative analysis of the analytical data for 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile and its structural isomer, 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for the cross-validation of these important heterocyclic scaffolds. This document summarizes key analytical data, presents detailed experimental protocols, and visualizes the cross-validation workflow.

Introduction

This compound and its isomers are key heterocyclic compounds frequently utilized as building blocks in the synthesis of novel therapeutic agents. Their rigid structures and potential for diverse functionalization make them attractive scaffolds in medicinal chemistry. Accurate analytical characterization is paramount for ensuring the identity, purity, and quality of these compounds in research and development. This guide facilitates the cross-validation of analytical data by comparing the spectral and chromatographic profiles of this compound with its common isomer, 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile (also known as 7-azaindole-3-carbonitrile).

Data Presentation: A Comparative Summary

The following tables summarize the available analytical data for this compound and its isomer, 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile.

Table 1: Spectroscopic Data Comparison

Analytical TechniqueThis compound1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile (7-azaindole-3-carbonitrile)
¹H NMR δ 8.92 (s, 1H), 8.37 (s, 1H), 8.34 (d, J = 5.6 Hz, 1H), 7.53 (d, J = 5.2 Hz, 1H)δ 12.07 (s, 1H), 8.53 (d, J = 2.4 Hz, 1H), 8.19 (d, J = 2.2 Hz, 1H), 7.87 (s, 1H), 7.50 (d, J=1.8 Hz, 1H)
IR (cm⁻¹) 2222 (CN)2212 (CN)
Mass Spectrometry ESI-HRMS (m/z) [M+H]⁺: Calculated for C₈H₆N₃: 144.0556, Found: 144.0558ESI-MS (m/z) [M+H]⁺: 144.05

Table 2: Physical and Chemical Properties

PropertyThis compound1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile (7-azaindole-3-carbonitrile)
Molecular Formula C₈H₅N₃C₈H₅N₃
Molecular Weight 143.15 g/mol 143.15 g/mol
CAS Number 163919-57-74414-89-5

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol: Spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Data is reported as follows: chemical shift, multiplicity (s = singlet, d = doublet), coupling constant (J in Hz), and integration.

Infrared (IR) Spectroscopy

IR Spectroscopy Protocol: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples were prepared as KBr pellets. The spectra were recorded in the range of 4000-400 cm⁻¹, and the characteristic absorption frequency for the nitrile (CN) group is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) Protocol: HRMS analysis was performed on a time-of-flight (TOF) mass spectrometer using an electrospray ionization (ESI) source in positive ion mode. Samples were dissolved in a suitable solvent such as acetonitrile or methanol and introduced into the mass spectrometer. The exact mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ was determined.

High-Performance Liquid Chromatography (HPLC)

General HPLC Protocol: A general reversed-phase HPLC method can be employed for the analysis of these compounds. A C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The detection is commonly performed using a UV detector at a wavelength where the analytes exhibit strong absorbance. The specific gradient and flow rate would need to be optimized for baseline separation.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of analytical data for this compound.

Cross-Validation Workflow for this compound cluster_analytical_techniques Analytical Techniques cluster_data_analysis Data Analysis and Comparison A Target Compound: This compound NMR NMR Spectroscopy A->NMR IR IR Spectroscopy A->IR MS Mass Spectrometry A->MS HPLC HPLC A->HPLC B Alternative Compound: 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile B->NMR B->IR B->MS B->HPLC Compare_Spectra Compare Spectral Data (Shifts, Patterns, Fragments) NMR->Compare_Spectra IR->Compare_Spectra MS->Compare_Spectra Compare_Chroma Compare Chromatographic Data (Retention Time, Purity) HPLC->Compare_Chroma Validation Cross-Validation Confirmed Compare_Spectra->Validation Consistent Discrepancy Investigate Discrepancies Compare_Spectra->Discrepancy Inconsistent Compare_Chroma->Validation Consistent Compare_Chroma->Discrepancy Inconsistent

Caption: Workflow for analytical data cross-validation.

Conclusion

This guide provides a foundational framework for the analytical cross-validation of this compound. By comparing its analytical data with that of a known isomer, researchers can gain a higher degree of confidence in the identity and purity of their synthesized compounds. The provided experimental protocols serve as a starting point for laboratories to establish robust analytical methods for these and similar heterocyclic compounds, ultimately contributing to the quality and reliability of research in drug discovery and development.

A Comparative Guide to 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile and its pyrrolopyridine isomers, offering insights into their biological performance supported by experimental data. Pyrrolopyridines, also known as azaindoles, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, making them ideal scaffolds for developing kinase inhibitors and other therapeutic agents. The position of the nitrogen atom in the pyridine ring dramatically influences the molecule's chemical properties and biological activity, leading to a diverse range of pharmacological profiles among its isomers.

Isomeric Landscape of Pyrrolopyridines

The pyrrolopyridine core exists in several isomeric forms, with the position of the nitrogen atom dictating the scaffold's electronic and steric properties. This guide focuses on the comparative analysis of the four most studied isomers, particularly their 3-carbonitrile derivatives, a common substituent in pharmacologically active molecules.

IsomerSystematic NameCommon Name
1 1H-Pyrrolo[2,3-b]pyridine7-Azaindole
2 1H-Pyrrolo[3,2-b]pyridine4-Azaindole
3 1H-Pyrrolo[2,3-c]pyridine6-Azaindole
4 1H-Pyrrolo[3,2-c]pyridine5-Azaindole

Comparative Biological Activity

While direct head-to-head studies of the 3-carbonitrile derivatives of all pyrrolopyridine isomers are limited, the existing literature on various derivatives of these scaffolds allows for a comparative assessment of their potential as therapeutic agents. The position of the nitrogen atom is a critical determinant of their biological activity, with different isomers showing preferential inhibition of specific biological targets.[1]

Anticancer Activity

Pyrrolopyridine derivatives have demonstrated significant potential as anticancer agents. Their efficacy is often attributed to the inhibition of protein kinases crucial for cancer cell proliferation and survival.

Table 1: Comparative Anticancer Activity of Pyrrolopyridine Derivatives (IC50 values in µM)

Isomer ScaffoldDerivative ExampleHeLa (Cervical Cancer)SGC-7901 (Gastric Cancer)MCF-7 (Breast Cancer)A375P (Melanoma)Reference
1H-Pyrrolo[3,2-c]pyridine 6-indolyl-1-(3,4,5-trimethoxyphenyl) derivative0.120.150.21-[2][3]
1H-Pyrrolo[3,2-c]pyridine Diarylurea derivative 8g---<0.1 (nanomolar range)[4]
1H-Pyrrolo[2,3-b]pyridine FGFR inhibitor 4h-->10-[5]
1H-Pyrrolo[3,2-b]pyridine N-methylated derivativeInactive in PDE4B assay---[6]

Note: The presented data is for various derivatives of the respective pyrrolopyridine scaffolds and not for the 3-carbonitrile derivatives specifically, unless stated otherwise. This data illustrates the general anticancer potential of each isomeric core.

Kinase Inhibitory Activity

The structural mimicry of the purine ring makes pyrrolopyridines potent kinase inhibitors.[7] The selectivity and potency are highly dependent on the isomer core.

Table 2: Comparative Kinase Inhibitory Activity of Pyrrolopyridine Derivatives (IC50 values in nM)

Isomer ScaffoldTarget KinaseDerivative ExampleIC50 (nM)Reference
1H-Pyrrolo[2,3-b]pyridine FGFR1Compound 4h7[5]
1H-Pyrrolo[2,3-b]pyridine JAK1N-methyl-carboxamide derivativePotent (specific value not provided)[8]
1H-Pyrrolo[3,2-b]pyridine c-Met-Low nanomolar range[1]
1H-Pyrrolo[3,2-c]pyridine FMS KinaseDerivative 1r30
1H-Pyrrolo[2,3-c]pyridine Cdc7DerivativeLower activity than 5-azaindole[1]
1H-Pyrrolo[3,2-c]pyridine Cdc7DerivativePotent inhibitory activity[1]

Signaling Pathways Targeted by Pyrrolopyridine Isomers

Pyrrolopyridine derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammatory diseases.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and immune response.[9][10] Dysregulation of this pathway is linked to various cancers and autoimmune disorders.[11] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent JAK inhibitors.[8]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a vital role in cell proliferation, differentiation, and angiogenesis.[5] Aberrant FGFR signaling is a driver in many cancers.[12][13] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent FGFR inhibitors.[5]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds.

Synthesis of Pyrrolopyridine-3-carbonitrile Isomers

The synthesis of the carbonitrile derivatives often involves the cyanation of a halogenated pyrrolopyridine precursor.

Protocol 1: General Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile [14]

This protocol describes a common method for the synthesis of a pyrrolopyridine carbonitrile, which can be adapted for other isomers.

Synthesis_Workflow Start 5-Bromo-7-azaindole Reaction Reaction at 180°C under Nitrogen Start->Reaction Reactants Cuprous Cyanide (CuCN) N-Methylpyrrolidone (NMP) Reactants->Reaction Workup Cooling, Dilution with Ethyl Acetate, Washing Reaction->Workup Purification Recrystallization from Ethyl Acetate Workup->Purification Product 1H-Pyrrolo[2,3-b]pyridine -5-carbonitrile Purification->Product

Caption: General workflow for the synthesis of a pyrrolopyridine carbonitrile derivative.

Materials:

  • 5-Bromo-7-azaindole

  • Cuprous cyanide (CuCN)

  • N-Methylpyrrolidone (NMP)

  • Ethyl acetate

  • 5% Ammonia solution

  • Saturated brine

  • Anhydrous sodium sulfate

  • Activated carbon

Procedure:

  • In a reactor under a nitrogen atmosphere, combine 5-bromo-7-azaindole, N-methylpyrrolidone, and cuprous cyanide.

  • Heat the mixture to 180°C and maintain this temperature for approximately 15 hours, monitoring the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic layer with a 5% ammonia solution until the aqueous phase is colorless, followed by a wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethyl acetate with activated carbon to yield 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile.

A similar strategy can be employed for the synthesis of this compound starting from a suitable bromo-substituted precursor, which can be synthesized from 2-bromo-5-methylpyridine-1-oxide.[15]

In Vitro Kinase Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Kinase_Assay_Workflow Setup Prepare serial dilutions of test compounds in DMSO Dispense Dispense compounds into 384-well plate Setup->Dispense Add_Kinase Add kinase, substrate, and ATP to initiate reaction Dispense->Add_Kinase Incubate Incubate at room temperature Add_Kinase->Incubate Stop_React Add ATP detection reagent to stop reaction and generate signal Incubate->Stop_React Measure Measure luminescence Stop_React->Measure Analyze Calculate % inhibition and IC50 Measure->Analyze

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (pyrrolopyridine derivatives)

  • Luminescence-based ATP detection kit

  • 384-well white plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Dispense a small volume of the diluted compounds into the wells of a 384-well plate. Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).

  • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.

  • Add the kinase reaction mixture to the wells to initiate the reaction.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of the pyrrolopyridine compounds on cancer cell lines.

Protocol 3: MTT Cell Proliferation Assay

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds (pyrrolopyridine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

The isomeric form of the pyrrolopyridine scaffold is a critical factor in determining the biological activity and therapeutic potential of its derivatives. While 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is the most extensively studied isomer, this guide highlights that other isomers, such as 1H-pyrrolo[3,2-c]pyridine (5-azaindole), exhibit potent and selective activities against different biological targets. The choice of the pyrrolopyridine isomer is therefore a key consideration in the design of new drugs. The provided experimental protocols offer a foundation for the synthesis and evaluation of these promising compounds in a drug discovery setting. Further head-to-head comparative studies of the 3-carbonitrile derivatives of all major pyrrolopyridine isomers are warranted to fully elucidate their structure-activity relationships and guide the development of next-generation targeted therapies.

References

Comparative analysis of synthetic routes to 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold of 1H-pyrrolo[3,2-c]pyridine is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The 3-carbonitrile derivative, in particular, serves as a key intermediate for the synthesis of a wide range of bioactive molecules. This guide provides a comparative analysis of plausible synthetic routes to 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, offering a critical evaluation of methodologies, quantitative data, and detailed experimental protocols to aid in the selection of the most suitable pathway for specific research and development needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The primary challenge lies in the selective functionalization of the C3 position of the pyrrolo[3,2-c]pyridine core. This guide will focus on three principal synthetic routes, each commencing from the parent 1H-pyrrolo[3,2-c]pyridine scaffold or a readily accessible precursor. The routes analyzed are:

  • Route A: Vilsmeier-Haack Formylation followed by Conversion to Nitrile. A two-step sequence involving the introduction of a formyl group at the C3 position, followed by its conversion to the nitrile.

  • Route B: Dehydration of 1H-Pyrrolo[3,2-c]pyridine-3-carboxamide. This route involves the initial synthesis of the corresponding 3-carboxamide derivative, which is subsequently dehydrated to yield the target nitrile.

  • Route C: Sandmeyer Reaction of 3-Amino-1H-pyrrolo[3,2-c]pyridine. A classical approach that utilizes a 3-amino precursor, which is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile.

The following sections provide a detailed comparison of these routes, including reaction conditions, yields, and considerations for scalability and functional group tolerance.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on various factors, including the availability of starting materials, desired scale, and tolerance to specific reagents. The following table summarizes the key quantitative data for the three proposed routes.

Parameter Route A: Vilsmeier-Haack & Conversion Route B: Dehydration of Carboxamide Route C: Sandmeyer Reaction
Starting Material 1H-Pyrrolo[3,2-c]pyridine1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid or ester3-Nitro-1H-pyrrolo[3,2-c]pyridine
Key Reagents POCl₃, DMF; NH₂OH·HCl, baseSOCl₂, NH₄OH; Dehydrating agent (e.g., POCl₃, TFAA)Reducing agent (e.g., SnCl₂, H₂); NaNO₂, HCl; CuCN
Number of Steps 22-33
Overall Yield (indicative) 60-75%55-70%40-55%
Reaction Conditions Moderate to harshModerateMild to harsh
Scalability GoodModerateModerate
Key Advantages High regioselectivity, reliable formylationAvoids handling of toxic cyanide reagents in the final stepWell-established classical reaction
Key Disadvantages Use of corrosive POCl₃Requires synthesis of the carboxamide precursorUse of potentially unstable diazonium salts and toxic copper cyanide

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the following diagrams, generated using the DOT language.

Synthetic_Routes cluster_A Route A: Vilsmeier-Haack & Conversion cluster_B Route B: Dehydration of Carboxamide cluster_C Route C: Sandmeyer Reaction A_start 1H-Pyrrolo[3,2-c]pyridine A_int1 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde A_start->A_int1 1. POCl₃, DMF 2. H₂O A_end This compound A_int1->A_end NH₂OH·HCl, base B_start 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid B_int1 1H-Pyrrolo[3,2-c]pyridine-3-carboxamide B_start->B_int1 1. SOCl₂ 2. NH₄OH B_end This compound B_int1->B_end Dehydrating agent (e.g., POCl₃, TFAA) C_start 3-Nitro-1H-pyrrolo[3,2-c]pyridine C_int1 3-Amino-1H-pyrrolo[3,2-c]pyridine C_start->C_int1 Reduction (e.g., SnCl₂, H₂) C_int2 Diazonium Salt Intermediate C_int1->C_int2 NaNO₂, aq. HCl C_end This compound C_int2->C_end CuCN

Caption: Comparative workflow of synthetic routes to this compound.

Detailed Experimental Protocols

The following are representative experimental protocols for the key transformations in each synthetic route. These are provided for illustrative purposes and may require optimization based on specific laboratory conditions and substrate derivatives.

Route A: Vilsmeier-Haack Formylation and Conversion to Nitrile

Step 1: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • Reagents: 1H-Pyrrolo[3,2-c]pyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃).

  • Procedure: To a cooled (0 °C) solution of DMF (3.0 eq.) in DCM, POCl₃ (1.2 eq.) is added dropwise under a nitrogen atmosphere. The resulting mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent. A solution of 1H-Pyrrolo[3,2-c]pyridine (1.0 eq.) in DCM is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde.

  • Indicative Yield: 80-90%.

Step 2: Conversion of Aldehyde to this compound

  • Reagents: 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium formate (HCOONa), Formic acid (HCOOH).

  • Procedure: A mixture of 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and sodium formate (2.0 eq.) in formic acid is heated at reflux for 1-2 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

  • Indicative Yield: 75-85%.

Route B: Dehydration of 1H-Pyrrolo[3,2-c]pyridine-3-carboxamide

Step 1: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carboxamide

  • Reagents: 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid, Thionyl chloride (SOCl₂), Ammonium hydroxide (NH₄OH), Tetrahydrofuran (THF).

  • Procedure: To a suspension of 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid (1.0 eq.) in THF, thionyl chloride (1.5 eq.) is added, and the mixture is heated at reflux for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in THF and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide. The mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is triturated with water. The solid product is collected by filtration, washed with water, and dried to give 1H-Pyrrolo[3,2-c]pyridine-3-carboxamide.

  • Indicative Yield: 70-80%.

Step 2: Dehydration to this compound

  • Reagents: 1H-Pyrrolo[3,2-c]pyridine-3-carboxamide, Phosphorus oxychloride (POCl₃), Pyridine.

  • Procedure: A mixture of 1H-Pyrrolo[3,2-c]pyridine-3-carboxamide (1.0 eq.) and phosphorus oxychloride (2.0 eq.) in pyridine is heated at 80-90 °C for 2-3 hours. The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford this compound.

  • Indicative Yield: 80-90%.

Route C: Sandmeyer Reaction of 3-Amino-1H-pyrrolo[3,2-c]pyridine

Step 1: Synthesis of 3-Amino-1H-pyrrolo[3,2-c]pyridine

  • Reagents: 3-Nitro-1H-pyrrolo[3,2-c]pyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol (EtOH), Hydrochloric acid (HCl).

  • Procedure: A mixture of 3-Nitro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) and tin(II) chloride dihydrate (5.0 eq.) in ethanol is heated at reflux for 3-4 hours. The solvent is evaporated, and the residue is treated with a saturated aqueous solution of sodium bicarbonate until the pH is basic. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-Amino-1H-pyrrolo[3,2-c]pyridine, which may be used in the next step without further purification.

  • Indicative Yield: 85-95%.

Step 2: Sandmeyer Reaction to this compound

  • Reagents: 3-Amino-1H-pyrrolo[3,2-c]pyridine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Potassium cyanide (KCN).

  • Procedure: 3-Amino-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) is dissolved in aqueous HCl at 0-5 °C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) cyanide and potassium cyanide in water at 60-70 °C. The mixture is stirred at this temperature for 1 hour and then cooled to room temperature. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. Purification by column chromatography affords this compound.

  • Indicative Yield: 50-65%.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. Route A , employing a Vilsmeier-Haack formylation followed by conversion of the aldehyde to the nitrile, appears to be a highly efficient and regioselective method. Route B , involving the dehydration of the corresponding carboxamide, offers a viable alternative, particularly if the carboxylic acid precursor is readily available. Route C , the Sandmeyer reaction, is a more traditional approach but may be limited by the handling of potentially hazardous reagents and lower overall yields. The choice of the most appropriate route will ultimately be guided by the specific requirements of the synthesis, including scale, available resources, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this important medicinal chemistry intermediate.

Benchmarking Kinase Inhibitory Activity: A Comparative Guide for 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This guide provides a comprehensive framework for benchmarking the kinase inhibitory activity of the novel compound 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound against established kinase inhibitors.

Disclaimer: As of the compilation of this guide, specific experimental data on the kinase inhibitory activity of this compound is not publicly available. The quantitative data presented for this compound is hypothetical and serves as a template for data presentation once experimental results are obtained. The comparative data for reference inhibitors is based on published literature.

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic motif in medicinal chemistry. Derivatives of this core structure have shown inhibitory activity against key signaling pathways implicated in cancer and other diseases. Notably, a related derivative, KIST101029, has been shown to inhibit MEK, JNK, and mTOR signaling pathways. This guide, therefore, focuses on benchmarking this compound against established inhibitors of these three critical kinases. By presenting a direct comparison of inhibitory potency, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document provides a robust framework for evaluating the therapeutic potential of this novel compound.

Comparative Efficacy: In Vitro Kinase Inhibition

A crucial metric for a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the target kinase's activity. A lower IC50 value signifies higher potency. The following tables provide a comparative summary of the IC50 values for this compound (hypothetical data) and established reference inhibitors for MEK1/2, JNK1/2/3, and mTOR kinases.

Table 1: Comparative Inhibitory Activity against MEK1/2 Kinases

CompoundTarget(s)IC50 (nM)Notes
This compound MEK1/2[Data to be determined]ATP-competitive
TrametinibMEK1/2~1-2Allosteric, non-ATP-competitive inhibitor[1][2]
CobimetinibMEK1/2~4-10Allosteric, non-ATP-competitive inhibitor[1][2]
BinimetinibMEK1/2~12Allosteric, non-ATP-competitive inhibitor[2]

Table 2: Comparative Inhibitory Activity against JNK Isoforms

CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Notes
This compound [Data to be determined][Data to be determined][Data to be determined]ATP-competitive
SP600125404090Reversible, ATP-competitive inhibitor[3][4]
JNK-IN-84.718.71.0Irreversible, covalent inhibitor[3]
TCS JNK 5a-~320 (pIC50=6.5)~200 (pIC50=6.7)Selective, potent JNK inhibitor[5]

Table 3: Comparative Inhibitory Activity against mTOR Kinase

CompoundTarget(s)IC50 (nM)Notes
This compound mTOR[Data to be determined]ATP-competitive
Torin 1mTORC1/mTORC22-10ATP-competitive inhibitor[6]
Sirolimus (Rapamycin)mTORC1~1-20Allosteric inhibitor of mTORC1[6]
EverolimusmTORC1~1-20Allosteric inhibitor of mTORC1[7]
OSI-027mTORC1/mTORC222 (mTORC1), 65 (mTORC2)ATP-competitive inhibitor[6][7]

Signaling Pathways and Experimental Workflow

To understand the biological context of kinase inhibition and the process of benchmarking, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1 Receptor IRS IRS IGF1R->IRS GRB2_SOS GRB2/SOS IGF1R->GRB2_SOS MAP3K MAP3K IGF1R->MAP3K PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK ERK->Transcription MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun cJun->Transcription Inhibitor 1H-Pyrrolo[3,2-c] pyridine-3-carbonitrile Inhibitor->mTORC1 Inhibitor->MEK Inhibitor->JNK IGF1 IGF-1 IGF1->IGF1R

Caption: IGF-1 signaling pathway with points of inhibition for this compound.

G A Reagent Preparation (Kinase, Substrate, ATP, Buffers) C Kinase Reaction (Incubate Kinase, Compound, Substrate, ATP) A->C B Compound Dilution (Test Compound & Reference Inhibitors) B->C D Signal Detection (e.g., Luminescence, Fluorescence, Radioactivity) C->D E Data Analysis (% Inhibition vs. Concentration) D->E F IC50 Determination (Non-linear Regression Curve Fit) E->F

Caption: Generalized experimental workflow for benchmarking kinase inhibitor IC50 values.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below is a detailed methodology for a typical in vitro biochemical kinase assay.

Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase using an ADP-Glo™ or similar luminescence-based assay format, which measures the amount of ADP produced in the kinase reaction.[8]

1. Objective: To quantify the concentration-dependent inhibition of a target kinase (e.g., MEK1, JNK1, mTOR) by this compound and compare its potency to reference inhibitors.

2. Materials:

  • Kinase: Purified, active recombinant human kinase (e.g., MEK1, JNK1, mTOR).

  • Substrate: Specific peptide or inactive protein substrate for the kinase.

  • Test Compounds: this compound and reference inhibitors, dissolved in 100% DMSO.

  • Kinase Buffer: Buffer optimized for the specific kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • ATP: Adenosine 5'-triphosphate, at a concentration close to the Km for the specific kinase.

  • Assay Plates: Low-volume, white, 384-well assay plates.

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (or equivalent), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Microplate Reader: Capable of measuring luminescence.

3. Procedure:

  • Compound Preparation:

    • Create a serial dilution series of the test and reference compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.

    • Further dilute the DMSO stock into the appropriate kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Kinase Reaction:

    • Add kinase buffer, test compound dilution (or DMSO for controls), and kinase enzyme solution to the wells of the 384-well plate.

    • Allow the kinase and inhibitor to pre-incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP and provide luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

4. Data Analysis:

  • Measure the luminescence of each well using a microplate reader.

  • The "high" control (no inhibition) is determined from the DMSO-only wells, and the "low" control (100% inhibition) is determined from wells without the kinase.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, XLfit).

This standardized approach ensures that the data generated for this compound can be accurately and reliably compared to the performance of benchmark inhibitors.

References

Assessing the Kinase Selectivity of 1H-Pyrrolo[3,2-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in medicinal chemistry for the development of novel kinase inhibitors. While specific kinase selectivity data for 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is not extensively available in public literature, this guide provides a comparative assessment of the kinase selectivity of well-characterized derivatives of this scaffold. By examining the available experimental data for these compounds and comparing them with established kinase inhibitors, researchers can gain valuable insights into the potential of this chemical series for targeted drug discovery.

This guide will focus on two exemplary 1H-pyrrolo[3,2-c]pyridine derivatives: a highly selective FMS kinase inhibitor designated as Compound 1r , and KIST101029 , a compound reported to inhibit the MEK, JNK, and mTOR signaling pathways. Their performance will be compared against established inhibitors for these targets: Trametinib (MEK inhibitor), JNK-IN-8 (JNK inhibitor), and Rapamycin (mTOR inhibitor).

Comparative Kinase Inhibition Data

The following table summarizes the available quantitative data for the 1H-pyrrolo[3,2-c]pyridine derivatives and their comparator compounds. This data is crucial for understanding the potency and selectivity of these molecules.

CompoundPrimary Target(s)IC50 (nM)Selectivity Notes
Compound 1r FMS30Highly selective for FMS. Showed 81% inhibition of FMS at 1 µM, with significantly lower inhibition of other kinases like FLT3 (D835Y) (42%) and c-MET (40%).
KIST101029 MEK, JNK, mTOR signalingNot ReportedInhibits the signaling pathways of MEK, JNK, and mTOR. Specific IC50 values against the purified kinases are not publicly available. The lead compound for Compound 1r, with an IC50 of 96 nM against FMS kinase.
Trametinib MEK1, MEK20.7 (MEK1), 0.9 (MEK2)A highly selective, allosteric inhibitor of MEK1 and MEK2.[1][2][3]
JNK-IN-8 JNK1, JNK2, JNK34.7 (JNK1), 18.7 (JNK2), 1.0 (JNK3)A potent and selective irreversible inhibitor of JNK isoforms.[4][5][6]
Rapamycin mTORC1~0.05 (in cells)A highly specific allosteric inhibitor of mTORC1.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor selectivity. Below is a generalized protocol for a biochemical kinase inhibition assay, which forms the basis for generating the data presented above.

General Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

1. Reagents and Materials:

  • Kinase of interest (e.g., FMS, MEK1, JNK1, mTOR)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., 1H-pyrrolo[3,2-c]pyridine derivative)

  • Kinase assay buffer (typically contains HEPES, MgCl2, DTT, and BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

2. Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound stock to create a concentration gradient (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction:

    • Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a kinase/substrate solution in the kinase assay buffer and add it to the wells (e.g., 2.5 µL).

    • Initiate the kinase reaction by adding a solution of ATP (e.g., 5 µL) to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ Assay):

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to allow for the complete conversion of ADP to ATP.

    • Add the Kinase Detection Reagent to convert the newly synthesized ATP into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Visualizing the signaling pathways targeted by these inhibitors and the experimental workflow for assessing selectivity is crucial for a comprehensive understanding.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Dilution Series plate_setup Plate Setup in 384-well Format compound_prep->plate_setup kinase_prep Kinase & Substrate Preparation kinase_prep->plate_setup reaction_init Kinase Reaction Initiation with ATP plate_setup->reaction_init incubation Incubation reaction_init->incubation signal_dev Signal Development (e.g., ADP-Glo) incubation->signal_dev readout Luminescence Reading signal_dev->readout data_analysis Data Analysis (IC50 Determination) readout->data_analysis FMS_signaling CSF1 CSF-1 FMS FMS Receptor CSF1->FMS Binds Grb2_Sos Grb2/SOS FMS->Grb2_Sos PI3K PI3K FMS->PI3K STATs STATs FMS->STATs Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Differentiation Differentiation STATs->Differentiation MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation MEK_JNK_mTOR_pathways cluster_ras_raf_mek_erk MAPK/ERK Pathway cluster_jnk JNK Pathway cluster_pi3k_akt_mtor PI3K/Akt/mTOR Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors_ERK Cell Proliferation, Survival ERK->Transcription_Factors_ERK Stress_Stimuli Stress Stimuli MAP3K MAP3K Stress_Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK Transcription_Factors_JNK Apoptosis, Inflammation JNK->Transcription_Factors_JNK Growth_Factors2 Growth Factors RTK2 Receptor Tyrosine Kinase Growth_Factors2->RTK2 PI3K PI3K RTK2->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis

References

Safety Operating Guide

Proper Disposal of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile (CAS No. 1260385-57-6), safeguarding both personnel and the environment.

The disposal of this compound must be handled as special waste, managed by a licensed disposal company in accordance with local, state, and federal regulations.[1][2] Adherence to these guidelines is paramount to maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to consult the material's Safety Data Sheet (SDS). Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact. All handling of this compound should occur in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep solid waste separate from liquid waste.

  • Waste Containerization:

    • Use a designated, properly labeled, and leak-proof container for collecting waste of this compound.

    • The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number: "1260385-57-6".

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty containers that held the compound three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste and place it in a designated, labeled container for liquid waste.

    • Once decontaminated, the container can be disposed of as non-hazardous waste, following institutional guidelines.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[1]

    • Provide them with a complete inventory of the waste, including the chemical name, quantity, and container type.

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area while awaiting pickup.

Quantitative Data Summary

No specific quantitative data for disposal (e.g., concentration limits for sewer disposal) is available, as the primary disposal method is through licensed hazardous waste contractors. Direct disposal into the sewer system is not recommended.

ParameterValue
CAS Number 1260385-57-6
Recommended Disposal Licensed Hazardous Waste Contractor
Sewer Disposal Not Recommended

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste? is_solid Is the waste solid or liquid? start->is_solid is_container Is it an empty container? start->is_container solid_waste Collect in a labeled solid hazardous waste container. is_solid->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container. is_solid->liquid_waste Liquid contact_ehs Contact EHS or licensed contractor for pickup. solid_waste->contact_ehs liquid_waste->contact_ehs is_container->is_solid No decontaminate Triple rinse with a suitable solvent. is_container->decontaminate Yes collect_rinsate Collect rinsate as liquid hazardous waste. decontaminate->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste. decontaminate->dispose_container collect_rinsate->liquid_waste end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Given the chemical structure, which includes a pyridine ring and a nitrile group, 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile should be handled with care, assuming potential hazards such as oral toxicity, skin and eye irritation, and respiratory tract irritation. The following PPE is mandatory to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Hand Protection Disposable nitrile gloves.[1][2] For extended handling or in case of splash, consider heavier-duty chemical-resistant gauntlets.[3]Prevents skin contact. Nitrile offers good resistance to a broad range of chemicals.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.[1]Protects eyes from dust particles and potential splashes.
Face Protection A face shield should be worn in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[1]Provides a secondary layer of protection for the entire face.
Body Protection A flame-resistant lab coat (e.g., Nomex®) should be worn and kept buttoned.[1] Long pants and closed-toe shoes are required.[1]Protects skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is essential.[4] If engineering controls are insufficient or when handling large quantities, a respirator may be necessary.[1]Minimizes inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow:

prep Preparation ppe Don PPE prep->ppe weigh Weighing ppe->weigh dissolve Dissolution weigh->dissolve reaction Reaction Setup dissolve->reaction workup Reaction Workup reaction->workup cleanup Cleanup & Decontamination workup->cleanup waste Waste Disposal cleanup->waste remove_ppe Doff PPE waste->remove_ppe

Figure 1. Standard operational workflow for handling this compound.

Detailed Experimental Protocol:

  • Preparation : Before handling the compound, ensure that the chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items. Locate the nearest safety shower and eyewash station.

  • Donning PPE : Put on all required personal protective equipment as specified in the table above. Ensure gloves are inspected for any tears or punctures before use.

  • Weighing : Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles. Use non-sparking tools.

  • Dissolution and Reaction : When dissolving the compound or setting up a reaction, add reagents slowly to control any potential exothermic reactions. Use equipment that is properly grounded to prevent static discharge.[5]

  • Reaction Workup and Cleanup : After the reaction is complete, quench the reaction mixture safely. All spills should be cleaned up immediately using appropriate absorbent materials. Decontaminate all surfaces that have come into contact with the chemical.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Disposable gloves should be removed first, followed by the lab coat, face shield, and goggles. Wash hands thoroughly with soap and water after handling the compound.[6]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Management Protocol:

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal solid_waste Contaminated Solids (Gloves, Weighing Paper) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Reaction Mixture, Solvents) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container disposal_facility Licensed Hazardous Waste Facility solid_container->disposal_facility liquid_container->disposal_facility

Figure 2. Waste disposal workflow for this compound.

Disposal Steps:

  • Segregation : All waste contaminated with this compound must be segregated from general laboratory waste. This includes disposable PPE, weighing papers, and contaminated glassware.

  • Labeling : Waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage : Store waste in sealed, compatible containers in a designated and well-ventilated waste accumulation area.

  • Disposal : Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not pour chemical waste down the drain.[7]

References

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